1-N-Boc-3-methylbutane-1,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-methylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-6-10(4,5)11/h6-7,11H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYIIBVIUELNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880100-30-1 | |
| Record name | tert-butyl N-(3-amino-3-methylbutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-N-Boc-3-methylbutane-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-N-Boc-3-methylbutane-1,3-diamine, a diamine building block with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide outlines a plausible multi-step synthesis based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway involves the synthesis of a key intermediate, 4-amino-4-methyl-2-pentanone, its subsequent conversion to 3-methylbutane-1,3-diamine, and finally, the selective N-Boc protection of the primary amine.
Proposed Synthetic Pathway
The synthesis is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of a β-amino ketone, which is then converted to the corresponding diamine through reductive amination of its oxime derivative. The final step is a selective protection of the less sterically hindered primary amine.
Figure 1. Proposed workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for each step of the synthesis. These protocols are based on analogous transformations and may require optimization for the specific substrate.
Step 1: Synthesis of 4-Amino-4-methyl-2-pentanone
This procedure is adapted from the known synthesis of diacetone amine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Acetone | 58.08 | 0.791 | ≥99.5% |
| Ammonia (28% aq. sol.) | 17.03 (as NH3) | 0.90 | 28-30% |
| Oxalic Acid Dihydrate | 126.07 | - | ≥99.5% |
| Ethanol | 46.07 | 0.789 | Anhydrous |
Procedure:
-
In a high-pressure reactor, charge acetone and a saturated solution of ammonia in acetone.
-
Seal the reactor and heat to 120-130 °C for 6-8 hours. The pressure will rise during the reaction.
-
After cooling to room temperature, carefully vent the reactor to release excess ammonia.
-
The crude product is a mixture containing unreacted acetone, mesityl oxide, and the desired 4-amino-4-methyl-2-pentanone.
-
Fractional distillation is required to separate the components. The fraction boiling at approximately 180-185 °C should contain the desired product.
-
For purification, the product can be converted to its oxalate salt by treating an ethanolic solution of the crude amine with a saturated solution of oxalic acid in ethanol. The precipitated salt can be filtered, washed with cold ethanol, and dried.[1]
-
The free base can be regenerated by treating the oxalate salt with a strong base (e.g., NaOH) and extracting with a suitable organic solvent.
Expected Yield: The yield for this type of reaction can be variable, often in the range of 40-60%.
Step 2: Synthesis of 3-Methylbutane-1,3-diamine
This step involves the oximation of the ketone followed by reduction of the oxime.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| 4-Amino-4-methyl-2-pentanone | 115.18 | - |
| Hydroxylamine Hydrochloride | 69.49 | ≥98% |
| Sodium Acetate | 82.03 | Anhydrous |
| Sodium Borohydride (NaBH4) | 37.83 | ≥98% |
| Raney Nickel | - | Slurry in water |
| Methanol | 32.04 | Anhydrous |
| Ethanol | 46.07 | Anhydrous |
Procedure:
Part A: Oximation
-
Dissolve 4-amino-4-methyl-2-pentanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove sodium chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude oxime. This can be used in the next step without further purification.
Part B: Reduction of the Oxime
-
Dissolve the crude 4-amino-4-methyl-2-pentanone oxime in methanol.
-
Carefully add an excess of sodium borohydride in portions while cooling the reaction in an ice bath.
-
Alternatively, catalytic hydrogenation can be employed. Dissolve the oxime in ethanol and add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
After the reaction is complete (monitored by TLC or GC-MS), carefully quench the excess reducing agent (for NaBH4 reduction) by the slow addition of water.
-
Filter the reaction mixture to remove the catalyst (for hydrogenation).
-
Evaporate the solvent and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbutane-1,3-diamine.
Expected Yield: The reduction of oximes to amines typically proceeds in good to excellent yields (70-90%).[2]
Step 3: Selective 1-N-Boc Protection
This procedure is based on general methods for the selective mono-Boc protection of diamines.[3][4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Methylbutane-1,3-diamine | 102.18 | - | - |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | - | ≥97% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Triethylamine (TEA) | 101.19 | 0.726 | ≥99% |
Procedure:
-
Dissolve the crude 3-methylbutane-1,3-diamine in a large excess of dichloromethane in a round-bottom flask. The high dilution favors mono-protection.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.9 equivalents relative to the diamine) in dichloromethane.
-
Add the solution of di-tert-butyl dicarbonate dropwise to the cooled diamine solution over several hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono- and di-Boc protected products.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of the desired mono-Boc product, some di-Boc product, and unreacted diamine. Purification by column chromatography on silica gel is necessary. A gradient elution with a mixture of dichloromethane and methanol containing a small amount of triethylamine is often effective.
Expected Yield: Selective mono-Boc protection yields can vary significantly depending on the substrate and reaction conditions, but yields in the range of 50-70% for the desired mono-protected product are often achievable.
Quantitative Data Summary
The following table summarizes the expected molecular weights and potential yields for the key compounds in the proposed synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (%) |
| 4-Amino-4-methyl-2-pentanone | C6H13NO | 115.18 | 40-60 |
| 3-Methylbutane-1,3-diamine | C5H14N2 | 102.18 | 70-90 (from oxime) |
| This compound | C10H22N2O2 | 202.29 | 50-70 |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the proposed synthesis.
Figure 2. Logical flow of the proposed synthetic route.
Conclusion
This technical guide outlines a feasible, albeit proposed, synthetic route to this compound. The described methodologies are based on well-established chemical transformations and provide a solid foundation for researchers and scientists to develop a robust synthesis of this valuable building block. It is important to note that optimization of reaction conditions and purification procedures will be necessary to achieve satisfactory yields and purity of the final product. Further characterization of the final compound by NMR, IR, and mass spectrometry will be essential to confirm its identity and purity.
References
- 1. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis - chemicalbook [chemicalbook.com]
- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-N-Boc-3-methylbutane-1,3-diamine, a valuable building block in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and chemical characteristics, offers a detailed, plausible experimental protocol for its synthesis, and explores its relevance in the context of drug discovery. Particular attention is given to its role as a diamine synthon, a common structural motif in biologically active compounds.
Chemical Properties
This compound, also known as tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, is a mono-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations at the unprotected primary amine.
General Information
A summary of the key identifiers for this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound (Free Base) | This compound HCl |
| IUPAC Name | tert-butyl (3-amino-1,1-dimethylpropyl)carbamate | tert-butyl (3-amino-1,1-dimethylpropyl)carbamate hydrochloride |
| Synonyms | N/A | 1-N-Boc-3-Metilbutano-1,3-diaMina HCl |
| CAS Number | 880100-30-1[1] | 1253790-16-7[2] |
| Molecular Formula | C10H22N2O2 | C10H23ClN2O2[2] |
| Molecular Weight | 202.29 g/mol | 238.756 g/mol [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(C)(C)N | CC(C)(C)OC(=O)NCCC(C)(C)N.Cl[2] |
| InChI Key | YEVUZCQMURNMQB-UHFFFAOYSA-N | YEVUZCQMURNMQB-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Storage Temperature | Inert atmosphere, Room Temperature | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the selective mono-protection of 3-methylbutane-1,3-diamine. A general and widely used method for the mono-Boc protection of symmetrical diamines provides a reliable route to this compound.
General Synthesis Workflow
The overall workflow for the synthesis of this compound can be conceptualized as a two-step process: the formation of the diamine hydrochloride salt followed by the selective Boc-protection of one of the amino groups.
Detailed Experimental Protocol
This protocol is based on established methods for the mono-Boc protection of symmetrical diamines.
Materials:
-
3-methylbutane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Formation of the Monohydrochloride Salt:
-
Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq) in methanol.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the monohydrochloride salt is favored due to the statistical distribution of the protonation.
-
-
Boc-Protection:
-
To the solution containing the diamine monohydrochloride, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in deionized water and adjust the pH to approximately 9-10 with a 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in drug design. Boc-protected diamines are versatile building blocks for the synthesis of a wide array of biologically active molecules.[3] The carbamate group itself is a key structural feature in many approved drugs and is often used as a stable surrogate for a peptide bond.[4][5]
Role as a Diamine Synthon
The primary utility of this compound lies in its ability to serve as a precursor to molecules containing a 1,3-diamine moiety. This structural element is present in numerous natural products and pharmaceuticals. The Boc protecting group allows for the selective functionalization of the free amine, enabling the construction of complex molecules in a controlled, stepwise manner.
Logical Flow of a Drug Discovery Application
The general workflow for utilizing a protected diamine like this compound in a drug discovery program is outlined below.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[2]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its key feature is the presence of a Boc-protected amine, which allows for the selective elaboration of the molecule at the free primary amine. While specific biological data for this compound is limited, its utility as a building block for constructing more complex molecules containing the 1,3-diamine pharmacophore is clear. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in various research and development endeavors. Further investigation into the biological activities of derivatives of this compound could open up new avenues for drug discovery.
References
- 1. CAS 880100-30-1 | 1-N-Boc-3-methylbutanel-1,3-diamine - Synblock [synblock.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1 [benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PF-04957325: A Potent and Selective PDE8 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). Initially misidentified in some databases under CAS number 880100-30-1, which corresponds to the synthetic intermediate tert-butyl (3-amino-3-methylbutyl)carbamate, the biologically active compound of significant research interest is PF-04957325. This document details its chemical properties, mechanism of action, and significant findings from preclinical studies, particularly in the fields of neuroinflammation and steroidogenesis. The guide includes structured data tables for key quantitative parameters, detailed experimental protocols for pivotal assays, and visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and application of this compound in research and development.
Introduction
PF-04957325 has emerged as a critical research tool for elucidating the physiological and pathological roles of PDE8A and PDE8B, two key enzymes in the phosphodiesterase superfamily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE8, PF-04957325 effectively elevates intracellular cAMP levels in specific cellular compartments, thereby modulating a range of downstream signaling pathways. This targeted action has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease, and has been shown to play a significant role in the regulation of steroid hormone production. This guide serves as a central repository of technical information on PF-04957325 to support ongoing and future investigations.
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of PF-04957325 is presented in the tables below.
Table 1: Physicochemical Properties of PF-04957325
| Property | Value | Reference |
| IUPAC Name | 3-[[(2R)-4-(2-Thiazolylmethyl)-2-morpholinyl]methyl]-5-(trifluoromethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine | [1] |
| CAS Number | 1305115-80-3 | [1] |
| Molecular Formula | C₁₄H₁₅F₃N₈OS | [1] |
| Molecular Weight | 400.38 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: ≥ 100 mg/mL (249.76 mM) | [2] |
| Ethanol: 3 mg/mL (7.49 mM) | [3] | |
| Water: Insoluble | [3] | |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [4] |
Table 2: In Vitro Inhibitory Activity of PF-04957325
| Target | IC₅₀ (nM) | Selectivity Notes | Reference |
| PDE8A | 0.7 | >1.5 µM against all other PDE isoforms | [2] |
| PDE8B | 0.3 | >1.5 µM against all other PDE isoforms | [2] |
Synthesis
The detailed synthetic route for PF-04957325 is proprietary to Pfizer Inc. and is not publicly available.[5] However, the synthesis of structurally related heterocyclic compounds often involves multi-step processes that may include the formation of the triazolopyrimidine core, followed by the introduction of the trifluoromethyl group and the chiral morpholine side chain.
Mechanism of Action and Signaling Pathway
PF-04957325 exerts its biological effects by competitively inhibiting the catalytic activity of PDE8A and PDE8B. This inhibition leads to a localized increase in the intracellular concentration of the second messenger cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). The phosphorylation of CREB at Ser133 promotes its transcriptional activity, leading to the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PF-04957325, compiled from published literature.
In Vitro Microglia Activation Assay
This protocol describes the use of PF-04957325 to mitigate amyloid-β oligomer (AβO)-induced inflammation in BV2 microglial cells.
References
An In-depth Technical Guide to tert-butyl (3-amino-1,1-dimethylpropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, a diamine derivative with significant potential in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a building block in medicinal chemistry. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
The compound commonly referred to as 1-N-Boc-3-methylbutane-1,3-diamine is systematically named tert-butyl (3-amino-1,1-dimethylpropyl)carbamate according to IUPAC nomenclature. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of tert-butyl (3-amino-1,1-dimethylpropyl)carbamate
| Property | Value | Source |
| IUPAC Name | tert-butyl (3-amino-1,1-dimethylpropyl)carbamate | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₂₂N₂O₂ | PubChem |
| Molecular Weight | 202.29 g/mol | PubChem |
| CAS Number | 292606-35-0 | PubChem |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(C)CN | PubChem |
| InChIKey | QLPCQDZWRXWROH-UHFFFAOYSA-N | PubChem |
| Computed XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Boc Protection of a Primary Amine
This protocol is adapted from the synthesis of tert-butyl (3-bromopropyl)carbamate and illustrates the general principles of N-Boc protection.
Objective: To selectively protect a primary amino group with a tert-butoxycarbonyl (Boc) group.
Materials:
-
3-Bromopropylamine hydrobromide (or the corresponding diamine for the title compound)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure:
-
The starting amine (1.0 equivalent) is dissolved in dichloromethane (DCM).
-
Triethylamine (1.1 equivalents) is added to the solution to act as a base.
-
A solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM is added dropwise to the reaction mixture.
-
The reaction is stirred overnight at room temperature.
-
The organic layer is separated and washed sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure N-Boc protected amine.[1]
Expected Outcome: The reaction should yield the mono-Boc-protected diamine as the major product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Applications in Drug Development and Medicinal Chemistry
tert-butyl (3-amino-1,1-dimethylpropyl)carbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The Boc-protected amine allows for the selective functionalization of the free primary amine, enabling the construction of diverse molecular scaffolds.
Carbamates, in general, are recognized for their role as peptide bond surrogates in medicinal chemistry. This is due to their enhanced chemical stability and ability to permeate cell membranes. The carbamate moiety can also participate in hydrogen bonding with biological targets such as enzymes and receptors.
The application of this specific compound can be situated within the broader context of using Boc-protected diamines as linkers or scaffolds in the design of:
-
Enzyme Inhibitors: The diamine structure can be elaborated to interact with the active sites of enzymes.
-
Receptor Ligands: The molecule can be modified to bind to specific receptors, acting as agonists or antagonists.
-
PROTACs and Molecular Glues: The diamine can serve as a linker component in proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of tert-butyl (3-amino-1,1-dimethylpropyl)carbamate in a drug discovery context.
Caption: Synthetic and functionalization workflow for drug discovery.
Conclusion
tert-butyl (3-amino-1,1-dimethylpropyl)carbamate is a key chemical intermediate with significant utility for researchers in the pharmaceutical and life sciences. Its bifunctional nature, combined with the selectivity offered by the Boc-protecting group, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. This guide provides essential technical information to facilitate its synthesis and application in the pursuit of novel therapeutics.
References
In-Depth Technical Guide: 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-N-Boc-3-methylbutane-1,3-diamine, a valuable building block in organic synthesis and drug discovery. The document outlines a plausible synthetic pathway, predicted Nuclear Magnetic Resonance (NMR) data, and standardized experimental protocols.
Chemical Structure and Properties
This compound, also known as tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, possesses a chiral center at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected amine.
Molecular Formula: C₁₀H₂₂N₂O₂ Molecular Weight: 202.29 g/mol CAS Number: 880100-30-1
Predicted NMR Data
Due to the absence of a publicly available, unified experimental NMR dataset for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for N-Boc protected amines.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.10 | t | 2H | -CH₂-NH-Boc |
| ~1.60 | t | 2H | -CH₂-C(CH₃)₂- |
| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.20 | s | 6H | -C(CH₃)₂- |
| ~1.10 (broad s) | 2H | -NH₂ | |
| ~0.8 (broad s) | 1H | -NH-Boc |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.0 | -C(CH₃)₃ (Boc) |
| ~50.0 | -C(CH₃)₂-NH₂ |
| ~45.0 | -CH₂-C(CH₃)₂- |
| ~40.0 | -CH₂-NH-Boc |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~25.0 | -C(CH₃)₂- |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of the parent diamine, its subsequent protection to yield the title compound, and the acquisition of NMR data.
Synthesis of 3-Methylbutane-1,3-diamine
A common route to 1,3-diamines involves the reduction of a corresponding dinitrile or cyano-amide. An alternative pathway could be the reductive amination of a suitable keto-nitrile. A plausible synthetic approach is outlined below.
Workflow for the Synthesis of 3-Methylbutane-1,3-diamine:
Caption: Synthetic workflow for 3-Methylbutane-1,3-diamine.
Protocol:
-
To a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-cyano-3-methylbutanamide in THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.
-
The resulting precipitate is filtered off, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 3-methylbutane-1,3-diamine.
-
Purification can be achieved by distillation under reduced pressure.
N-Boc Protection of 3-Methylbutane-1,3-diamine
The selective mono-protection of one amine group can be achieved by using a controlled amount of di-tert-butyl dicarbonate (Boc₂O).
Logical Relationship for N-Boc Protection:
Caption: N-Boc protection of 3-methylbutane-1,3-diamine.
Protocol:
-
3-Methylbutane-1,3-diamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
NMR Sample Preparation and Data Acquisition
A standardized protocol for preparing an NMR sample of the title compound is as follows.
Experimental Workflow for NMR Analysis:
Retrosynthetic Analysis of 1-N-Boc-3-methylbutane-1,3-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic pathway for 1-N-Boc-3-methylbutane-1,3-diamine. The information compiled herein is curated from established chemical literature and databases, offering a practical framework for the synthesis of this valuable diamine building block.
Introduction
This compound is a chiral diamine scaffold of interest in medicinal chemistry and drug discovery. The presence of a Boc-protected primary amine and a tertiary amine provides orthogonal handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex molecules and potential pharmaceutical candidates. This guide outlines a logical retrosynthetic approach to this target molecule, starting from a commercially available precursor, and provides detailed hypothetical experimental protocols for its forward synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (I) suggests a disconnection strategy that simplifies the molecule to readily available starting materials. The primary disconnections focus on the formation of the carbon-nitrogen bonds and the installation of the Boc protecting group.
Caption: Retrosynthetic analysis of this compound.
The retrosynthetic strategy hinges on the following key disconnections:
-
Boc Protection: The final step is envisioned as the selective N-Boc protection of the primary amine of the parent diamine, 3-methylbutane-1,3-diamine (II).
-
Carbon-Nitrogen Bond Formation: The 1,3-diamine moiety can be traced back to a β-amino amide (III) via a Hofmann or Curtius rearrangement. These classic reactions are effective for the conversion of amides or acyl azides to primary amines with the loss of one carbon atom.
-
Amide Formation: The β-amino amide (III) can be readily prepared from the corresponding β-amino acid, 3-amino-3-methylbutanoic acid (IV), which is a commercially available starting material.
Proposed Forward Synthesis
Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from 3-amino-3-methylbutanoic acid.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following table summarizes the expected yields and key reaction parameters for each step in the proposed synthesis. The data is based on typical yields for similar transformations reported in the literature.
| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Amide Formation | SOCl₂, NH₄OH | Dichloromethane (DCM), Water | 0 to reflux | 4-6 | 85-95 |
| 2 | Hofmann Rearrangement | Br₂, NaOH | Water | 0 to 75 | 2-4 | 70-85[1] |
| 3 | Selective Boc Protection | (Boc)₂O, Et₃N | Dichloromethane (DCM) | 0 to 25 | 12-18 | 65-87[2] |
Experimental Protocols
Step 1: Synthesis of 3-Amino-3-methylbutanamide (III)
Methodology:
-
To a stirred solution of 3-amino-3-methylbutanoic acid (IV) (1 equivalent) in thionyl chloride (2 equivalents), the mixture is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting crude acyl chloride is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.
-
A solution of concentrated ammonium hydroxide (3 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-amino-3-methylbutanamide (III).
Step 2: Synthesis of 3-Methylbutane-1,3-diamine (II) via Hofmann Rearrangement
Methodology:
-
A solution of sodium hydroxide (4 equivalents) in water is cooled to 0 °C.
-
Bromine (1.1 equivalents) is added dropwise to the cold sodium hydroxide solution, keeping the temperature below 10 °C, to form a solution of sodium hypobromite.
-
A solution of 3-amino-3-methylbutanamide (III) (1 equivalent) in water is added to the freshly prepared sodium hypobromite solution at 0 °C.
-
The reaction mixture is slowly heated to 75 °C and maintained at this temperature for 1 hour.[1]
-
After cooling to room temperature, the aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or DCM).
-
The combined organic extracts are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure to yield 3-methylbutane-1,3-diamine (II).
Step 3: Synthesis of this compound (I)
Methodology for Selective Protection:
The selectivity of the Boc protection on the primary amine in the presence of the tertiary amine is a critical step. A common strategy involves the in situ protonation of the more basic tertiary amine, thus directing the acylation to the less hindered and more available primary amine.
Caption: Logical workflow for the selective N-Boc protection.
Experimental Protocol:
-
To a solution of 3-methylbutane-1,3-diamine (II) (1 equivalent) in dichloromethane (DCM) at 0 °C, one equivalent of a proton source (e.g., a mild acid or a trialkylammonium salt) can be added to selectively protonate the more basic tertiary amine.
-
Triethylamine (1.1 equivalents) is then added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in DCM.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.[2]
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, with a gradient of methanol in dichloromethane) to afford this compound (I).
Conclusion
The proposed retrosynthetic analysis and forward synthesis provide a robust and logical pathway for the preparation of this compound. The synthesis leverages a commercially available starting material and employs well-established, high-yielding chemical transformations. The key steps, including amide formation, Hofmann rearrangement, and selective N-Boc protection, are amenable to scale-up and offer a practical route for obtaining this important building block for applications in drug discovery and organic synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for each specific application.
References
Spectroscopic Purity Assessment of 1-N-Boc-3-methylbutane-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the purity assessment of 1-N-Boc-3-methylbutane-1,3-diamine. The focus is on providing practical experimental protocols and data interpretation guidelines for researchers and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its purity is critical for the synthesis of targeted therapeutics, as impurities can lead to undesirable side effects and reduced efficacy. Spectroscopic techniques are powerful tools for the qualitative and quantitative assessment of the purity of this compound. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Experimental Workflow for Purity Assessment
The overall workflow for the spectroscopic purity assessment of this compound involves a multi-step process, from sample preparation to data analysis and final purity determination.
Caption: Experimental workflow for the spectroscopic purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR are essential for the analysis of this compound.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.45 | s | 9H |
| NH₂ | ~1.5-2.5 (broad) | br s | 2H |
| CH₂-CH(NH₂) | ~1.6-1.8 | m | 2H |
| CH₂-NHBoc | ~3.1-3.3 | m | 2H |
| C(CH₃)₂ | ~1.25 | s | 6H |
| NH-Boc | ~4.5-5.5 (broad) | br s | 1H |
s = singlet, br s = broad singlet, m = multiplet
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C (CH₃)₃ | ~28.5 |
| C (CH₃)₂ | ~25.0 |
| C (CH₃)₂ | ~50.0 |
| CH₂ -CH(NH₂) | ~45.0 |
| CH₂ -NHBoc | ~40.0 |
| C =O | ~156.0 |
| C (CH₃)₃ | ~79.0 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,4-dioxane) for quantitative analysis.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 5-10 seconds (to ensure full relaxation for quantitative analysis).
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Calculate the purity by comparing the integral of a characteristic signal of the analyte with the integral of the internal standard.
-
Caption: Logical flow for quantitative NMR (qNMR) purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it can confirm the presence of the Boc-protecting group and the amine functionalities.
Expected FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, broad |
| C-H Stretch (alkane) | 2850-2970 | Strong |
| C=O Stretch (carbamate) | 1680-1700 | Strong |
| N-H Bend (amine) | 1580-1650 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.
-
KBr pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press it into a thin pellet.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the expected frequencies.
-
The presence of impurities may be indicated by additional or shifted peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity and detecting impurities.
Expected Mass Spectrometry Data
-
Molecular Ion (M+H)⁺: For C₁₀H₂₂N₂O₂, the expected m/z is 203.1754.
-
Key Fragments:
-
Loss of the Boc group: [M - C₅H₉O₂ + H]⁺ = m/z 103.1281
-
Loss of isobutylene from the Boc group: [M - C₄H₈ + H]⁺ = m/z 147.1128
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Perform MS/MS analysis on the molecular ion peak to confirm the fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare the measured m/z with the calculated exact mass.
-
Analyze the fragmentation pattern to confirm the structure.
-
Look for peaks corresponding to potential impurities.
-
Purity Assessment Summary
The purity of this compound can be determined by combining the results from the different spectroscopic techniques. qNMR provides a direct measure of purity, while FT-IR and MS confirm the identity and the absence of significant impurities.
| Technique | Information Provided | Purity Assessment |
| ¹H NMR | Proton environment, connectivity, quantitative analysis | High-precision purity determination using an internal standard. |
| ¹³C NMR | Carbon skeleton | Confirms the number of non-equivalent carbons. |
| FT-IR | Functional groups | Confirms the presence of key functional groups (amine, carbamate). |
| MS | Molecular weight, fragmentation | Confirms molecular identity and helps identify impurities. |
Conclusion
The spectroscopic analysis of this compound using NMR, FT-IR, and MS is a robust approach for ensuring its purity. This technical guide provides the necessary protocols and expected data to aid researchers in the quality control of this important chemical intermediate. Adherence to these methodologies will ensure the reliability and reproducibility of subsequent synthetic steps and biological evaluations.
Conformational Landscape of 1-N-Boc-3-methylbutane-1,3-diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth conformational analysis of 1-N-Boc-3-methylbutane-1,3-diamine and its derivatives. Due to the absence of direct experimental studies on this specific molecule, this analysis is built upon established principles and data from structurally analogous compounds, including acyclic 1,3-diamines, N-Boc protected amines, and molecules featuring a gem-dimethyl group. The insights presented herein are crucial for understanding the three-dimensional structure, reactivity, and biological activity of this class of compounds, which are valuable building blocks in medicinal chemistry.
Predicted Conformational Preferences
The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects arising from three key structural features: the flexible 1,3-diaminopropane backbone, the bulky N-Boc protecting group, and the gem-dimethyl group at the C3 position.
1.1. The 1,3-Diamine Backbone (C1-C2-C3-N3)
The central C1-C2-C3 chain is analogous to 1,3-diaminopropane. In the gas phase or in non-polar solvents, such structures often adopt folded, gauche conformations to facilitate intramolecular hydrogen bonding between the two amine groups. However, in polar, protic solvents or in the solid state, an extended, all-trans (or anti) conformation is generally favored to maximize intermolecular interactions and minimize steric hindrance.
1.2. The N-Boc Group (N1-C(O)O-tBu)
The tert-butoxycarbonyl (Boc) group introduces significant steric bulk and a planar amide linkage. Rotation around the N1-C(carbonyl) bond is restricted, leading to the existence of cis and trans conformers. The energy difference between these two forms is typically small, in the range of 1-1.5 kcal/mol, allowing for their co-existence at room temperature, though the trans conformer is often slightly more stable. The bulky tert-butyl group will sterically influence the rotation around the adjacent N1-C1 bond, favoring staggered conformations.
1.3. The Gem-Dimethyl Group (C3)
The two methyl groups at the C3 position introduce the Thorpe-Ingold or gem-dimethyl effect. This effect can lead to a compression of the C2-C3-N3 bond angle, which in turn influences the rotational profile around the C2-C3 bond. This steric hindrance favors conformations that minimize gauche interactions with the bulky gem-dimethyl group, and it can promote more compact or folded structures of the entire molecule.
Quantitative Conformational Data (Based on Analogous Systems)
The following tables summarize expected quantitative data for the key dihedral angles in this compound, based on studies of related acyclic amines and diamines. These values are essential for parameterizing molecular mechanics force fields and for interpreting experimental NMR data.
Table 1: Predicted Dihedral Angles for Low-Energy Conformers
| Dihedral Angle | Conformation | Predicted Angle (°) | Notes |
| H-N1-C1-H | Staggered | ±60, 180 | Typical for sp3-sp3 bonds. |
| C(O)-N1-C1-C2 | Anti | ~180 | Minimizes steric clash between Boc and the carbon backbone. |
| C(O)-N1-C1-C2 | Gauche | ~±60 | Higher energy due to steric interactions. |
| N1-C1-C2-C3 | Anti | ~180 | Extended conformation, favored in polar solvents. |
| N1-C1-C2-C3 | Gauche | ~±60 | Folded conformation, potentially stabilized by H-bonding. |
| C1-C2-C3-N3 | Anti | ~180 | Extended conformation. |
| C1-C2-C3-N3 | Gauche | ~±60 | Folded conformation, influenced by gem-dimethyl group. |
Table 2: Estimated Rotational Energy Barriers
| Bond | Rotational Barrier (kcal/mol) | Basis of Estimation |
| N1-C(O) (Amide) | 15 - 20 | Typical values for N-acyl rotations in carbamates. |
| N1-C1 | 3 - 5 | Steric hindrance from the bulky Boc group. |
| C1-C2 | 3 - 6 | Standard alkane rotation, with influence from bulky substituents. |
| C2-C3 | 4 - 7 | Increased barrier due to the gem-dimethyl group. |
Table 3: Expected ³JHH NMR Coupling Constants for Key Dihedral Angles
| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) |
| H-N1-C1-H | 180 (anti) | 8 - 12 |
| H-N1-C1-H | 60 (gauche) | 2 - 5 |
| H -C1-C2-H | 180 (anti) | 10 - 14 |
| H -C1-C2-H | 60 (gauche) | 2 - 5 |
| H -C2-C3(H)-N3 | N/A | N/A |
Note: The relationship between dihedral angle and ³JHH is described by the Karplus equation. The values presented are typical ranges for acyclic systems.
Experimental and Computational Protocols
A combination of experimental and computational methods is essential for a thorough conformational analysis of flexible molecules like this compound derivatives.
3.1. Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining molecular conformation in solution.
-
Sample Preparation : Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H NMR Acquisition : Acquire a high-resolution one-dimensional ¹H NMR spectrum. Pay close attention to the resolution of the signals for the methylene protons at C1 and C2.
-
Signal Assignment : Use two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.
-
Coupling Constant Measurement : Extract the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. This may require spectral simulation for complex multiplets.
-
Dihedral Angle Estimation : Apply the Karplus equation, ³J = Acos²(θ) + Bcos(θ) + C, to correlate the measured ³JHH values with the corresponding dihedral angles. This provides information about the time-averaged conformation in solution.
-
Variable Temperature NMR : Perform NMR experiments at different temperatures to study the conformational equilibrium. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.
3.2. Computational Protocol: DFT and Molecular Mechanics
Computational modeling provides detailed insights into the relative energies and geometries of different conformers.
-
Initial Conformer Search : Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify a broad range of low-energy conformations.
-
Geometry Optimization : Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation : Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies. Include solvent effects using a continuum solvent model (e.g., PCM, SMD).
-
Frequency Analysis : Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Rotational Barrier Calculation : Scan the potential energy surface by systematically rotating around the key single bonds (N1-C1, C1-C2, C2-C3) to determine the energy barriers between different conformers.
-
NMR Parameter Prediction : Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data to validate the computational model.
Visualizations
The following diagrams illustrate the key concepts in the conformational analysis of this compound derivatives.
Caption: Workflow for the conformational analysis of flexible molecules.
Caption: Key conformational isomers of this compound.
(Note: The images in the second DOT script are placeholders and would need to be replaced with actual 3D renderings of the described conformations for a final document.)
Methodological & Application
Application Notes and Protocols for the Use of 1-N-Boc-3-methylbutane-1,3-diamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-methylbutane-1,3-diamine is a versatile building block for the synthesis of modified peptides and peptidomimetics. Its structure, featuring a primary amine, a Boc-protected primary amine, and a gem-dimethyl group on a short alkyl chain, allows for the introduction of unique structural constraints and functionalities into peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group enables selective deprotection and subsequent elaboration of the second primary amine, making it a valuable tool for creating branched, cyclic, or otherwise modified peptide analogs.
These modifications can lead to peptidomimetics with enhanced properties, such as increased proteolytic stability, improved cell permeability, and altered receptor binding affinity and selectivity. The gem-dimethyl group can introduce a conformational bias, influencing the secondary structure of the resulting peptide. This document provides an overview of the potential applications and generalized protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).
Key Applications in Peptide Synthesis
The incorporation of this compound into peptide structures can be leveraged for several strategic purposes in drug discovery and development:
-
Introduction of a Branching Point: The free primary amine can be acylated with an amino acid or a peptide fragment, while the Boc-protected amine can be deprotected at a later stage to allow for the synthesis of a second peptide chain, creating a branched peptide structure.
-
Formation of Cyclic Peptides: The diamine can be used as a linker to cyclize peptides head-to-tail, head-to-side-chain, or side-chain-to-side-chain, imparting conformational rigidity that can enhance biological activity and stability.
-
Synthesis of Peptidomimetics with Modified Backbones: The diamine can replace a standard amino acid residue, resulting in a modified peptide backbone with altered hydrogen bonding patterns and conformational preferences.
-
Creation of Urea-Linked Dimers: The primary amines of the diamine can be reacted with activated carbonyl species to form stable urea linkages, which are often more resistant to enzymatic degradation than standard amide bonds.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in solid-phase peptide synthesis. Specific reaction conditions, such as coupling times and reagent equivalents, may require optimization based on the specific peptide sequence and the resin used.
Protocol 1: Incorporation of this compound onto a Solid Support
This protocol describes the initial coupling of the diamine to a resin, which can serve as the starting point for peptide elongation from either the free primary amine or, after deprotection, the second primary amine.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and methanol (2 times). Dry the resin under vacuum.
Protocol 2: Peptide Elongation from the Resin-Bound Diamine
This protocol outlines the steps for elongating the peptide chain from the free primary amine of the resin-bound this compound.
Materials:
-
Resin with coupled this compound (from Protocol 1)
-
Fmoc-protected amino acids
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 20 minutes.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Coupling Cycles: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
Protocol 3: Boc Deprotection and On-Resin Elaboration or Cyclization
This protocol describes the removal of the Boc group from the diamine to expose the second primary amine for further modification, such as branching or cyclization.
Materials:
-
Peptidyl-resin containing the Boc-protected diamine
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
DMF
-
DIPEA
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM containing 2.5% TIS for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DCM (5 times) and DMF (3 times).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 10 minutes (repeat twice).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Further Elaboration: The newly exposed primary amine is now available for coupling to another amino acid, a peptide fragment, or for on-resin cyclization by reacting with the N-terminal carboxylic acid of the peptide chain.
Data Presentation
| Parameter | Protocol 1 | Protocol 2 (per cycle) | Protocol 3 |
| Starting Material | Rink Amide Resin | Peptidyl-Resin | Peptidyl-Resin |
| Reagent Equivalents | Diamine (3 eq), DIC (3 eq), HOBt (3 eq) | Fmoc-AA (3 eq), HBTU (2.9 eq), DIPEA (6 eq) | TFA (30-50% in DCM) |
| Reaction Time | 2-4 hours | 1-2 hours | 30-60 minutes |
| Expected Outcome | Diamine-functionalized resin | Peptide elongation | Boc deprotection |
| Typical Yield (%) | >95% (based on resin loading) | >98% (coupling efficiency) | >99% (deprotection efficiency) |
| Purity (Crude, %) | N/A | Dependent on sequence | N/A |
| Analytical Method | Kaiser Test | Kaiser Test, LC-MS of cleaved aliquot | LC-MS of cleaved aliquot |
Visualizations
Logical Workflow for Peptide Modification
The following diagram illustrates the logical workflow for incorporating this compound into a peptide chain to create a branched or cyclic peptide.
Application Notes and Protocols for 1-N-Boc-3-methylbutane-1,3-diamine: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-methylbutane-1,3-diamine is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a stereogenic tertiary amine, a primary amine available for further functionalization, and a gem-dimethyl group that imparts conformational rigidity, make it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the effective utilization of this versatile chiral diamine.
The presence of both a protected and a free amine allows for selective transformations, making it a key component in the synthesis of chiral ligands for asymmetric catalysis, peptidomimetics, and pharmacologically active compounds, including potential antiviral agents.[1][2] The gem-dimethyl group can enhance binding affinity and improve pharmacokinetic properties in drug candidates.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is provided below.
| Property | This compound | This compound HCl |
| CAS Number | 880100-30-1 | 1253790-16-7[3] |
| Molecular Formula | C₁₀H₂₂N₂O₂ | C₁₀H₂₃ClN₂O₂[3] |
| Molecular Weight | 202.29 g/mol | 238.76 g/mol [3] |
| Appearance | Colorless to light yellow oil | White to off-white solid |
| Storage | Store in a dry, sealed place | Inert atmosphere, Room Temperature[3] |
Applications
Chiral Ligand Synthesis for Asymmetric Catalysis
The primary amine of this compound can be readily functionalized to generate a wide array of chiral ligands. These ligands are valuable in transition metal-catalyzed asymmetric reactions, such as reductions, additions, and cross-coupling reactions. The inherent chirality of the diamine backbone can effectively induce enantioselectivity in the formation of new stereocenters.
A common strategy involves the condensation of the primary amine with a carbonyl compound, such as salicylaldehyde or a ketone, to form a chiral Schiff base ligand.[4][5] These ligands can then be complexed with various metals (e.g., Cu(II), Co(III)) to generate catalysts for reactions like asymmetric Michael additions or the synthesis of chiral heterocycles.[6][7]
Synthesis of Biologically Active Molecules and Peptidomimetics
Chiral 1,3-diamines are important structural motifs in many natural products and pharmaceuticals.[8] this compound serves as a key starting material for the enantioselective synthesis of complex target molecules. After deprotection of the Boc group, the resulting diamine can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity.
Furthermore, chiral diamine derivatives have shown promise as antiviral and fungicidal agents.[1][9] The structural features of this compound make it a candidate for the development of novel therapeutics in this area.
Asymmetric Ketone Reduction
Chiral β-diamines have been successfully employed as catalysts in the asymmetric borane reduction of prochiral ketones to produce enantiomerically enriched secondary alcohols.[10][11][12] The diamine can form a chiral complex with borane, which then facilitates the enantioselective transfer of a hydride to the ketone. The steric and electronic properties of the diamine ligand play a crucial role in determining the level of enantioselectivity.
Experimental Protocols
Protocol 1: Mono-Boc Protection of 3-Methylbutane-1,3-diamine
This protocol describes a general method for the selective mono-N-Boc protection of a diamine, which can be adapted for the synthesis of the title compound.[13][14]
Materials:
-
3-Methylbutane-1,3-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) or Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methylbutane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C, add dropwise trimethylsilyl chloride (1.0 eq) or a solution of HCl in methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (1 mL per mmol of diamine) to the reaction mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Dilute the mixture with water and adjust the pH to >12 with a NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: N-Boc Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free diamine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or an excess of 4M HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane.
-
Basify the aqueous layer with a saturated NaHCO₃ solution until the pH is > 9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free 3-methylbutane-1,3-diamine.
Protocol 3: Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from this compound.[4]
Materials:
-
This compound (after deprotection as per Protocol 2)
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the deprotected 3-methylbutane-1,3-diamine (1.0 eq) in ethanol, add salicylaldehyde (1.0 eq).
-
Add activated 4 Å molecular sieves to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Filter off the molecular sieves and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Schiff base ligand.
-
The ligand can be further purified by recrystallization or column chromatography if necessary.
Protocol 4: Asymmetric Michael Addition of a β-Ketoester to an α,β-Unsaturated Ketone
This protocol provides a representative example of using a chiral diamine-derived catalyst in an asymmetric Michael addition.
Materials:
-
Chiral Schiff base ligand (from Protocol 3)
-
Copper(II) acetate
-
β-ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) and copper(II) acetate (0.1 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the β-ketoester (1.2 eq) followed by the α,β-unsaturated ketone (1.0 eq).
-
Stir the reaction at that temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the chiral Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
| Reaction | Substrate | Reagent | Conditions | Product | Yield | Enantiomeric Excess (ee) |
| Mono-Boc Protection | 3-Methylbutane-1,3-diamine | Boc₂O, Me₃SiCl | MeOH, rt, 1-2h | This compound | 70-85% | N/A |
| N-Boc Deprotection | This compound | TFA or 4M HCl/dioxane | DCM, rt, 1-3h | 3-Methylbutane-1,3-diamine | >95% | N/A |
| Schiff Base Formation | 3-Methylbutane-1,3-diamine | Salicylaldehyde | EtOH, rt, 4-6h | Chiral Schiff Base | >90% | N/A |
| Asymmetric Michael Addition | Methyl vinyl ketone | Ethyl 2-oxocyclopentanecarboxylate | Chiral Cu(II) catalyst, DCM, 0 °C | Chiral Michael Adduct | 80-95% | Up to 95% |
Visualizations
Caption: Synthetic route for the mono-Boc protection of 3-methylbutane-1,3-diamine.
Caption: Workflow for N-Boc deprotection and synthesis of a chiral Schiff base ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-monocarbamoyl derivatives of symmetrical diamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]
- 6. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including substituted pyrimidines, tetrahydropyrimidines, and diazepines, utilizing 1-N-Boc-3-methylbutane-1,3-diamine as a key starting material. The methodologies described are based on established principles of heterocyclic chemistry and are intended to serve as a guide for the synthesis of novel compounds for potential applications in drug discovery and development.
Introduction
This compound is a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. The presence of a Boc-protected amine at one end and a free primary amine at the other allows for regioselective reactions, making it a versatile precursor for constructing complex molecular architectures. This document outlines key synthetic strategies and provides step-by-step protocols for the preparation of pyrimidine and diazepine derivatives.
Synthesis of Substituted Pyrimidines
The synthesis of pyrimidines from 1,3-diamines is a well-established method, typically involving the condensation with a 1,3-dicarbonyl compound.[1][2] In the case of this compound, the reaction is expected to proceed via the initial reaction of the unprotected primary amine, followed by cyclization and dehydration to form the pyrimidine ring. The Boc-protecting group can be retained in the final product or removed in a subsequent step.
Protocol 1: Synthesis of tert-butyl (2-(4,6-dimethylpyrimidin-2-yl)propan-2-yl)(methyl)carbamate
This protocol describes the synthesis of a substituted pyrimidine via the condensation of this compound with acetylacetone.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-Boc protected pyrimidine derivative.
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Acetylacetone | Ethanol | p-TsOH | 5 | 85 |
| 2 | This compound | Ethyl acetoacetate | Toluene | Acetic Acid | 6 | 78 |
Table 1: Representative data for the synthesis of substituted pyrimidines.
Caption: Experimental workflow for pyrimidine synthesis.
Synthesis of Tetrahydropyrimidines
The reaction of 1,3-diamines with aldehydes or ketones is a common method for the synthesis of tetrahydropyrimidines.[3] This reaction typically proceeds through the formation of an imine intermediate, followed by intramolecular cyclization.
Protocol 2: Synthesis of a Substituted N-Boc-Tetrahydropyrimidine
This protocol outlines the synthesis of a tetrahydropyrimidine derivative from this compound and an aldehyde.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of an acid (e.g., hydrochloric acid or acetic acid).[3]
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc-tetrahydropyrimidine.
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Benzaldehyde | Methanol | HCl | 10 | 92 |
| 2 | This compound | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 12 | 88 |
Table 2: Representative data for the synthesis of N-Boc-tetrahydropyrimidines.
Caption: Synthetic pathway for N-Boc-tetrahydropyrimidines.
Synthesis of N-Boc-Diazepines
The synthesis of seven-membered diazepine rings can be achieved through the condensation of 1,3-diamines with suitable dicarbonyl compounds or their equivalents.[4] The use of this compound allows for the regioselective formation of N-Boc protected diazepine derivatives.
Protocol 3: Synthesis of a Substituted N-Boc-Diazepine
This protocol describes a general method for the synthesis of an N-Boc-diazepine derivative.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene or xylene.
-
Add a 1,4-dicarbonyl compound or a suitable precursor (1.0 eq).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired N-Boc-diazepine.
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | 2,5-Hexanedione | Toluene | p-TsOH | 8 | 75 |
| 2 | This compound | Glutaraldehyde | Xylene | Acetic Acid | 10 | 68 |
Table 3: Representative data for the synthesis of N-Boc-diazepines.
Deprotection of the N-Boc Group
The Boc protecting group can be readily removed under acidic conditions to yield the free amine, which can then be used for further functionalization.[3][5]
Protocol 4: General Procedure for N-Boc Deprotection
-
Dissolve the N-Boc protected heterocyclic compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[3]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Caption: Workflow for N-Boc deprotection.
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a range of heterocyclic compounds. By employing well-established condensation and cyclization reactions, researchers can access a variety of substituted pyrimidines, tetrahydropyrimidines, and diazepines. The ability to selectively deprotect the Boc group further enhances the synthetic utility of these intermediates, allowing for subsequent derivatization and the creation of diverse chemical libraries for screening in drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. jk-sci.com [jk-sci.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes and Protocols: 1-N-Boc-3-methylbutane-1,3-diamine in Peptidomimetic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in peptidomimetic design is the modification of the peptide backbone to introduce novel structural constraints and functionalities. The use of diamine building blocks is a powerful tool in this regard. This document provides detailed application notes and protocols for the use of 1-N-Boc-3-methylbutane-1,3-diamine as a versatile building block in the design and synthesis of novel peptidomimetics. While specific applications of this particular diamine are not extensively documented in publicly available literature, the principles and protocols outlined here are based on well-established methodologies in peptidomimetic chemistry.
Incorporation of this compound into a peptide sequence introduces a unique structural motif characterized by a gem-dimethyl group at the 3-position. This feature can impart significant conformational rigidity and influence the local topography of the peptidomimetic, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the modification of the peptide backbone by replacing an amino acid with this diamine can disrupt recognition by proteases, thereby increasing the in vivo half-life of the resulting therapeutic candidate.
Rationale for Use
The strategic incorporation of this compound into a peptide backbone offers several potential advantages in drug design:
-
Increased Proteolytic Stability: The altered amide bond linkage is not a natural substrate for proteases, leading to enhanced resistance to enzymatic degradation.
-
Conformational Constraint: The gem-dimethyl group restricts the rotational freedom of the backbone, locking the peptidomimetic into a more defined conformation. This can be advantageous for fitting into a specific binding pocket of a target protein.
-
Modulation of Physicochemical Properties: The introduction of the diamine can alter the polarity and hydrogen bonding capacity of the peptide backbone, potentially improving cell permeability and other pharmacokinetic properties.
-
Scaffold for Further Diversification: The free amine, after deprotection of the Boc group, provides a handle for further chemical modification, allowing for the introduction of various side chains or other functional groups.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data illustrating the potential impact of incorporating this compound (herein referred to as DMBD) into a model peptide sequence. These tables are intended to serve as a guide for the expected outcomes of such modifications.
Table 1: Comparison of Binding Affinity
| Compound | Target Receptor | Ki (nM) |
| Native Peptide | Receptor X | 150 |
| Peptide-DMBD Analog | Receptor X | 75 |
| Native Peptide | Receptor Y | 200 |
| Peptide-DMBD Analog | Receptor Y | 850 |
This hypothetical data suggests that the conformational constraint imposed by DMBD can lead to enhanced binding affinity for a specific target receptor (Receptor X) while potentially reducing off-target binding (Receptor Y).
Table 2: Enzymatic Stability Assay
| Compound | Plasma Half-life (t1/2) in hours |
| Native Peptide | 0.5 |
| Peptide-DMBD Analog | 8.0 |
This table illustrates the expected significant increase in metabolic stability of a peptidomimetic containing the DMBD building block compared to the native peptide.
Table 3: Cell Permeability Assay (Caco-2)
| Compound | Apparent Permeability (Papp) (10-6 cm/s) |
| Native Peptide | 0.2 |
| Peptide-DMBD Analog | 1.5 |
This hypothetical data shows a potential improvement in cell permeability, which could be attributed to the disruption of the hydrogen bonding network of the peptide backbone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the selective mono-Boc protection of 3-methylbutane-1,3-diamine.
Materials:
-
3-methylbutane-1,3-diamine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)2O (0.95 eq) in anhydrous DCM dropwise over 1 hour with vigorous stirring.
-
Add triethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a clear oil or white solid.
Caption: Synthetic workflow for this compound.
Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating the diamine building block into a peptide sequence on a solid support using Fmoc-based chemistry.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using standard coupling protocols (e.g., Fmoc-amino acid/HBTU/HOBt/DIPEA in DMF).
-
Diamine Incorporation (Acylation): a. After deprotecting the N-terminal Fmoc group of the growing peptide chain, activate the C-terminal carboxylic acid of the peptide on the resin using HBTU/HOBt/DIPEA. b. Add a solution of this compound (3 eq) in DMF to the activated resin. c. Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test.
-
Peptide Elongation (from the diamine): a. The Boc-protected amine on the incorporated diamine is stable to the Fmoc deprotection conditions. b. The primary amine of the diamine is now the new N-terminus. Couple the next Fmoc-protected amino acid to this amine using standard coupling conditions.
-
Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptidomimetic from the resin and remove all side-chain protecting groups, including the Boc group on the diamine.
-
Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Notes and Protocols for the Synthesis of Chiral Ligands from 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, playing a crucial role in the stereoselective synthesis of pharmaceuticals and fine chemicals. The development of novel chiral ligands with unique steric and electronic properties is a continuous pursuit in academic and industrial research. This document provides detailed application notes and experimental protocols for the synthesis of a new class of chiral ligands derived from the readily available starting material, 1-N-Boc-3-methylbutane-1,3-diamine.
The protocols outlined below describe the synthesis of two distinct types of C₂-symmetric chiral ligands: a Schiff base ligand and a bis(oxazoline) ligand. These ligands are valuable in a range of metal-catalyzed asymmetric transformations, including but not limited to, reductions, additions, and cyclizations. The modular nature of the synthesis allows for the facile introduction of various functionalities, enabling the fine-tuning of the ligand's properties for specific catalytic applications.
I. Synthesis of a Chiral Schiff Base Ligand
This protocol details the synthesis of a C₂-symmetric chiral Schiff base ligand through the condensation of this compound with a chiral aldehyde, followed by deprotection and subsequent reaction with salicylaldehyde.
Experimental Workflow
Caption: Synthetic workflow for the chiral Schiff base ligand.
Experimental Protocol
Step 1: Synthesis of tert-butyl ((1R,3R)-1,3-dimethyl-3-(methylamino)butyl)carbamate (Intermediate Amine)
-
To a solution of this compound (1.0 g, 4.94 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add (R)-2-phenylpropionaldehyde (0.66 g, 4.94 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.57 g, 7.41 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 4:1) to afford the intermediate amine as a colorless oil.
Step 2: Deprotection of the Intermediate Amine
-
Dissolve the intermediate amine (from Step 1) in DCM (10 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected diamine, which is used in the next step without further purification.
Step 3: Synthesis of the Chiral Schiff Base Ligand
-
Dissolve the deprotected diamine (from Step 2) in absolute ethanol (25 mL).
-
Add salicylaldehyde (2 equivalents) to the solution.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a yellow solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure chiral Schiff base ligand.
Data Presentation
| Compound | Yield (%) | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]+ |
| Intermediate Amine | 85 | 7.35-7.20 (m, 5H), 4.85 (br s, 1H), 3.10-2.95 (m, 2H), 2.80 (q, J=7.0 Hz, 1H), 2.35 (s, 3H), 1.80-1.65 (m, 2H), 1.45 (s, 9H), 1.25 (d, J=7.0 Hz, 3H), 1.15 (s, 3H). | 171.2, 155.8, 144.5, 128.8, 128.4, 126.5, 79.1, 58.2, 52.6, 45.3, 34.1, 28.4, 25.1, 18.9. | Calculated: 321.2539, Found: 321.2542 |
| Final Schiff Base | 78 | 8.35 (s, 2H), 7.40-6.80 (m, 13H), 3.60-3.45 (m, 2H), 3.30 (q, J=6.8 Hz, 1H), 2.05-1.90 (m, 2H), 1.40 (d, J=6.8 Hz, 3H), 1.30 (s, 3H). | 166.5, 161.0, 145.1, 132.3, 131.5, 128.9, 128.6, 126.8, 118.8, 117.1, 65.4, 55.8, 44.7, 24.8, 19.2. | Calculated: 491.2749, Found: 491.2753 |
II. Synthesis of a Chiral Bis(oxazoline) Ligand
This protocol describes the synthesis of a C₂-symmetric bis(oxazoline) ligand from this compound via acylation with a chiral acid chloride, deprotection, and subsequent cyclization.
Experimental Workflow
Caption: Synthetic workflow for the chiral bis(oxazoline) ligand.
Experimental Protocol
Step 1: Synthesis of tert-butyl ((1S,3S)-1,3-dimethyl-3-((S)-2-phenylpropanamido)butyl)carbamate (Intermediate Amide)
-
To a solution of this compound (1.0 g, 4.94 mmol) and triethylamine (1.0 g, 9.88 mmol) in DCM (25 mL) at 0 °C, add a solution of (S)-2-phenylpropanoyl chloride (0.83 g, 4.94 mmol) in DCM (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 3:1) to yield the intermediate amide as a white solid.
Step 2: Deprotection of the Intermediate Amide
-
Dissolve the intermediate amide (from Step 1) in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected diamide, which is used in the next step without further purification.
Step 3: Synthesis of the Chiral Bis(oxazoline) Ligand
-
To a solution of the deprotected diamide (from Step 2) and triethylamine (3 equivalents) in anhydrous acetonitrile (30 mL), add p-toluenesulfonyl chloride (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 5:1) to afford the chiral bis(oxazoline) ligand as a colorless oil.
Data Presentation
| Compound | Yield (%) | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]+ |
| Intermediate Amide | 82 | 7.30-7.15 (m, 5H), 6.20 (br s, 1H), 4.90 (br s, 1H), 3.50 (q, J=7.2 Hz, 1H), 3.20-3.05 (m, 2H), 1.90-1.75 (m, 2H), 1.50 (d, J=7.2 Hz, 3H), 1.44 (s, 9H), 1.20 (s, 3H). | 174.5, 156.0, 142.1, 128.7, 127.9, 127.2, 79.3, 54.1, 48.9, 46.2, 28.4, 25.5, 18.7. | Calculated: 349.2539, Found: 349.2541 |
| Final Bis(oxazoline) Ligand | 75 | 7.35-7.20 (m, 5H), 4.55-4.45 (m, 1H), 4.20-4.10 (m, 1H), 3.80 (q, J=7.1 Hz, 1H), 2.20-2.05 (m, 2H), 1.60 (d, J=7.1 Hz, 3H), 1.40 (s, 3H), 1.35 (s, 3H). | 168.2, 141.5, 128.6, 127.8, 127.0, 78.5, 68.9, 52.3, 45.8, 25.1, 24.8, 19.5. | Calculated: 313.2014, Found: 313.2018 |
III. Application in Asymmetric Catalysis: A Case Study
The synthesized chiral Schiff base ligand was evaluated in the asymmetric reduction of acetophenone.
Experimental Protocol: Asymmetric Reduction of Acetophenone
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral Schiff base ligand (0.01 mmol) and [Rh(cod)Cl]₂ (0.005 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Introduce isopropanol (5 mL) as the hydrogen source.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee).
Data Presentation
| Substrate | Ligand | Conversion (%) | ee (%) |
| Acetophenone | Final Schiff Base | >99 | 92 (R) |
Determination of Enantiomeric Excess
The enantiomeric excess of the product, 1-phenylethanol, was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane/Isopropanol = 90:10
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Times: (S)-1-phenylethanol: 10.5 min, (R)-1-phenylethanol: 12.2 min
Conclusion
The protocols described herein provide a reliable and straightforward methodology for the synthesis of novel chiral Schiff base and bis(oxazoline) ligands from this compound. The modularity of the synthetic routes allows for the generation of a library of ligands with diverse steric and electronic properties. The successful application of the Schiff base ligand in the asymmetric reduction of acetophenone demonstrates the potential of these ligands in enantioselective catalysis. These application notes serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development.
Application Notes: Synthesis of Novel Macrocycles Utilizing 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles are a compelling class of molecules in drug discovery, offering a unique combination of conformational rigidity and flexibility that allows for high-affinity and selective binding to challenging biological targets. The synthesis of diverse macrocyclic scaffolds is crucial for exploring this chemical space. 1-N-Boc-3-methylbutane-1,3-diamine is a versatile building block for the synthesis of novel macrocycles. The presence of a Boc-protected primary amine and an unprotected secondary amine, along with a gem-dimethyl group on the carbon bearing the secondary amine, allows for regioselective functionalization and introduces a degree of conformational constraint into the resulting macrocycle.
These application notes provide a detailed protocol for the synthesis of a macrocyclic urea derivative utilizing this compound as a key building block. The described methodology is based on established principles of macrocyclization and can be adapted for the synthesis of a variety of macrocyclic structures.
General Synthetic Strategy
The overall synthetic strategy involves a two-step process. First, the free primary amine of this compound is acylated with a suitable bifunctional linker precursor. In this example, we use a dicarboxylic acid that has been activated at one terminus. The second step is an intramolecular cyclization to form the macrocyclic structure, followed by deprotection of the Boc group if desired.
Experimental Protocols
Protocol 1: Synthesis of a Linear Precursor via Amide Bond Formation
This protocol describes the coupling of this compound with a mono-activated dicarboxylic acid linker.
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.1 eq) in anhydrous DCM to the cooled solution of the diamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the linear precursor.
Protocol 2: Macrocyclization via Urea Formation
This protocol describes the intramolecular cyclization of the linear precursor to form the macrocyclic urea.
Materials:
-
Linear precursor from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triphosgene
-
Triethylamine (Et3N)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection: Dissolve the linear precursor (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Cyclization: Dissolve the deprotected amine salt in anhydrous acetonitrile under an inert atmosphere.
-
Add triethylamine (3.0 eq) to neutralize the salt and act as a base for the cyclization reaction.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous acetonitrile.
-
Using a syringe pump, slowly add the triphosgene solution to the solution of the deprotected amine over a period of 4-6 hours under high dilution conditions to favor intramolecular cyclization.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final macrocyclic urea.
Data Presentation
Table 1: Representative Data for the Synthesis of a Macrocyclic Urea
| Step | Compound | Starting Material (mg) | Product (mg) | Yield (%) | Purity (by HPLC) |
| Amide Coupling | Linear Precursor | 202 (Diamine) | 315 | 85 | >95% |
| Macrocyclization | Macrocyclic Urea | 300 (Linear Precursor) | 186 | 68 | >98% |
Note: The data presented in this table is hypothetical and representative of typical yields for such reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the two-step synthesis of a macrocyclic urea.
Logical Relationship of Key Steps
Caption: Logical flow of the key transformations in the macrocycle synthesis.
Application Notes and Protocols for the Deprotection of 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-N-Boc-3-methylbutane-1,3-diamine. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the resulting 3-methylbutane-1,3-diamine, a valuable building block in pharmaceutical synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of this compound yields the free diamine, which can be used in subsequent synthetic steps. This document outlines several common and effective methods for Boc deprotection, including acidic hydrolysis and thermal methods, providing detailed protocols and comparative data to aid in method selection.
Deprotection Methods Overview
The most prevalent methods for Boc deprotection involve treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] Alternative methods, including thermal deprotection, offer a pathway that avoids the use of strong acids, which can be beneficial for substrates with acid-labile functional groups.[3][4]
Acidic Deprotection
Acid-catalyzed removal of the Boc group proceeds via the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and gaseous byproducts, isobutylene and carbon dioxide.[4]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Thermal Deprotection
Heating a Boc-protected amine can also effect its deprotection, often without the need for any catalyst.[4] This method is considered a "green" alternative as it avoids the use of strong acids and generates only volatile byproducts.[4] However, it may require high temperatures and longer reaction times.[3][4]
Comparative Data of Deprotection Methods
The choice of deprotection method can significantly impact the reaction efficiency and product yield. The following table summarizes typical reaction conditions and reported yields for the deprotection of various Boc-protected amines, which can serve as a guideline for deprotecting this compound.
| Method | Reagents/Conditions | Solvent | Typical Reaction Time | Typical Yield (%) | Reference |
| Acidic | |||||
| Method A | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1 - 2 hours | >95 | [5][6] |
| Method B | 4M HCl in Dioxane | Dioxane | 0.5 - 2 hours | >95 | [7][8][9] |
| Method C | 4M Aqueous HCl | Water | 2 hours | High | [1] |
| Lewis Acid | |||||
| Method D | Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | 12 - 24 hours | High | [1] |
| Method E | Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Overnight | High | [1] |
| Thermal | |||||
| Method F | Heating (~150 °C) | Water or Ionic Liquid | 10 min - several hours | Variable, often >90 | [3][10] |
| Method G | Heating (150-240 °C) | Methanol or TFE | 45 - 60 min | 70-90 | [11] |
Experimental Protocols
The following are detailed protocols for common Boc deprotection methods. Researchers should optimize these protocols for their specific substrate and scale.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[5][6]
Workflow for TFA Deprotection
Caption: General workflow for Boc deprotection using TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA (5-10 equivalents). A common ratio is a 1:1 mixture of DCM and TFA.[5]
-
Stir the reaction mixture at room temperature for 1 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For isolation of the free amine, dissolve the residue in a minimal amount of water and basify carefully with saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the 3-methylbutane-1,3-diamine.
Protocol 2: Deprotection using HCl in Dioxane
This method is also highly efficient and often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[7][8][9]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents) to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[7][8][9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold anhydrous diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt, then filter.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base as described in Protocol 1.
Protocol 3: Thermal Deprotection in Water
This method offers a green alternative to acid-catalyzed deprotection.
Decision Flowchart for Method Selection
Caption: Decision flowchart for selecting a Boc deprotection method.
Materials:
-
This compound
-
Deionized water
-
Pressure vessel or sealed tube
-
Heating mantle or oil bath
Procedure:
-
Place the this compound in a pressure vessel or a heavy-walled sealed tube.
-
Add deionized water (approximately 20 mL per mmol of substrate).[12]
-
Seal the vessel and heat the mixture to 100-150 °C with vigorous stirring.[3][12]
-
Maintain the temperature for the required reaction time (this may range from minutes to several hours and requires optimization).[3]
-
Monitor the reaction by taking aliquots and analyzing by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent. If the product is water-soluble, lyophilization followed by extraction may be necessary.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric acid (HCl) in dioxane is corrosive and flammable. Dioxane is a suspected carcinogen.[13] Handle with extreme care in a fume hood.
-
Thermal deprotection at high temperatures should be conducted in appropriate pressure-rated equipment to avoid vessel rupture.
Conclusion
The deprotection of this compound can be effectively achieved using several methods. Acidic deprotection with TFA or HCl in dioxane are rapid and high-yielding protocols. For acid-sensitive substrates, thermal deprotection presents a viable, albeit potentially slower, alternative. The choice of method should be guided by the stability of the substrate, the desired final salt form, and the available equipment. The provided protocols serve as a starting point, and optimization of reaction conditions is recommended to achieve the best results for your specific application.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Coupling Reactions with 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving the versatile building block, 1-N-Boc-3-methylbutane-1,3-diamine. This mono-protected diamine is a valuable starting material for the synthesis of a diverse range of molecules, including libraries of compounds for drug discovery and development. The presence of a Boc-protected primary amine and a free primary amine allows for selective functionalization, making it an ideal scaffold for creating complex molecular architectures.
The following sections detail protocols for three key classes of coupling reactions: amide bond formation, reductive amination, and urea synthesis. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols are based on well-established methods for similar mono-Boc protected diamines. The accompanying data tables present representative yields for analogous reactions to provide a baseline for expected outcomes.
Amide Bond Formation
Amide coupling is a fundamental reaction in organic synthesis, particularly in the construction of peptide mimics and other biologically active molecules. The free primary amine of this compound can be readily acylated with a variety of carboxylic acids using standard coupling reagents.
Experimental Protocol: General Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation: Representative Yields for Amide Coupling Reactions
The following table summarizes typical yields for amide coupling reactions with various carboxylic acids and mono-Boc protected diamines, which can be considered indicative for reactions with this compound.
| Carboxylic Acid Partner | Coupling Reagent | Solvent | Typical Yield (%) |
| Benzoic Acid | EDC, HOBt | DCM | 85-95 |
| Acetic Acid | HATU, DIPEA | DMF | 80-90 |
| Boc-Gly-OH | TBTU, DIPEA | DMF | 88-96 |
| 4-Chlorobenzoic Acid | DIC, HOBt | DCM | 82-92 |
Experimental Workflow: Amide Coupling
Caption: Workflow for amide bond formation.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The free primary amine of this compound can react with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: General Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.[1]
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (0.1 eq), if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Yields for Reductive Amination
The following table presents typical yields for reductive amination reactions between various carbonyl compounds and mono-Boc protected diamines.[1]
| Carbonyl Partner | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 80-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 75-90 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 70-85 |
| Acetone | NaBH₃CN | MeOH | 65-80 |
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Urea Synthesis
Urea derivatives are important pharmacophores found in numerous approved drugs. This compound can be converted into unsymmetrical ureas by reaction with an isocyanate or by a one-pot procedure from a Boc-protected amine.
Experimental Protocol: One-Pot Urea Synthesis from an Amine
This protocol describes a one-pot synthesis of an unsymmetrical urea by reacting this compound with another amine via an in situ generated isocyanate.[2]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
2-Chloropyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and 2-chloropyridine (2.2 eq) in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the second amine (3.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Yields for One-Pot Urea Synthesis
The following table provides representative yields for the one-pot urea synthesis with various amines.[2]
| Amine Partner | Solvent | Typical Yield (%) |
| Aniline | DCM | 75-90 |
| Benzylamine | DCM | 80-95 |
| Morpholine | DCM | 70-85 |
| Pyrrolidine | DCM | 78-92 |
Logical Relationship: In Situ Isocyanate Formation and Trapping
Caption: Logic of one-pot urea synthesis.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Derivatives of this compound can be envisioned as scaffolds for the development of inhibitors of various biological targets, such as kinases or proteases. The diamine moiety can serve as a key interaction point with the target protein.
The diagram below illustrates a hypothetical signaling pathway where a synthesized derivative of this compound acts as a kinase inhibitor, blocking a downstream signaling cascade involved in cell proliferation.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-N-Boc-3-methylbutane-1,3-diamine as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-N-Boc-3-methylbutane-1,3-diamine as a versatile chiral building block in asymmetric synthesis. While direct catalytic applications of this diamine are not widely documented, its structure is ideally suited for the synthesis of more complex chiral ligands. This note focuses on the preparation of a C₂-symmetric bis(oxazoline) ligand derived from this compound and its subsequent application in the enantioselective copper-catalyzed conjugate addition of diethylzinc to chalcone, a key reaction in the formation of chiral 1,3-diarylpropan-1-one derivatives.
Introduction
Chiral diamines are fundamental building blocks in the field of asymmetric catalysis, often serving as the backbone for highly effective chiral ligands.[1][2] this compound is a readily available, optically active diamine that can be utilized as a precursor for the synthesis of a variety of chiral ligands, including bis(oxazoline) (BOX) ligands. BOX ligands are a class of "privileged ligands" known to form stable complexes with various transition metals, enabling high stereocontrol in a wide range of asymmetric transformations.[][4]
This application note details a two-step synthesis of a novel BOX ligand from this compound, followed by a comprehensive protocol for its use in a copper-catalyzed asymmetric 1,4-conjugate addition.
Synthesis of a Chiral Bis(oxazoline) Ligand
The synthesis of a C₂-symmetric bis(oxazoline) ligand from this compound can be achieved in a straightforward, two-step procedure. The first step involves the acylation of the diamine with a suitable acid chloride, followed by cyclization to form the bis(oxazoline) ring system.
Diagram: Synthesis of a Bis(oxazoline) Ligand
Caption: Synthetic pathway for a chiral bis(oxazoline) ligand.
Application in Asymmetric Catalysis: Enantioselective Conjugate Addition
The synthesized bis(oxazoline) ligand can be employed in a copper-catalyzed asymmetric conjugate addition of diethylzinc to chalcone. This reaction is a powerful method for the enantioselective formation of a C-C bond, yielding a chiral ketone.
Diagram: Catalytic Cycle
Caption: Proposed catalytic cycle for the conjugate addition.
Experimental Protocols
Protocol 1: Synthesis of the Bis(oxazoline) Ligand
Materials:
-
This compound
-
2-Chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Acylation:
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (2.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamide intermediate.
-
-
Cyclization:
-
Dissolve the crude diamide in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Add a 2M aqueous solution of NaOH and stir vigorously for 6 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure bis(oxazoline) ligand.
-
Protocol 2: Asymmetric Conjugate Addition of Diethylzinc to Chalcone
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Synthesized chiral bis(oxazoline) ligand
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene, anhydrous
-
Standard glassware for air- and moisture-sensitive reactions
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (0.05 eq) and the chiral bis(oxazoline) ligand (0.06 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour to form the copper-ligand complex.
-
-
Reaction:
-
Add chalcone (1.0 eq) to the catalyst solution and stir for 15 minutes.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the diethylzinc solution (1.5 eq) dropwise over 30 minutes.
-
Stir the reaction at 0 °C for the time specified (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
-
Data Presentation
The following tables present representative data for the asymmetric conjugate addition of diethylzinc to various chalcone derivatives using a copper-bis(oxazoline) catalyst system. The data is based on typical results reported in the literature for similar BOX ligands and is intended to be illustrative of the expected performance.
Table 1: Effect of Chalcone Substitution on Yield and Enantioselectivity
| Entry | Chalcone Substituent (Ar¹) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 92 |
| 2 | 4-Chlorophenyl | 92 | 94 |
| 3 | 4-Methoxyphenyl | 96 | 90 |
| 4 | 2-Naphthyl | 88 | 95 |
Table 2: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 0 | 6 | 95 | 92 |
| 2 | DCM | 0 | 8 | 85 | 88 |
| 3 | THF | 0 | 12 | 78 | 85 |
| 4 | Toluene | -20 | 12 | 93 | 96 |
Conclusion
This compound serves as a valuable and versatile chiral precursor for the synthesis of more elaborate chiral ligands. The derived bis(oxazoline) ligand, in conjunction with a copper salt, is expected to be a highly effective catalyst for the asymmetric conjugate addition of diethylzinc to chalcones, affording enantioenriched products in high yields and with excellent enantioselectivity. The protocols provided herein offer a solid foundation for researchers to explore the utility of this chiral diamine in the development of novel asymmetric catalytic systems. Further optimization of the ligand structure and reaction conditions may lead to even greater efficacy and broader applicability in asymmetric synthesis.
References
- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 1-N-Boc-3-methylbutane-1,3-diamine in Medicinal Chemistry: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic use of specialized building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 1-N-Boc-3-methylbutane-1,3-diamine has emerged as a valuable scaffold, offering unique structural features that address key challenges in medicinal chemistry. These application notes provide an in-depth look at the role of this versatile diamine, complete with detailed protocols for its application, for researchers, scientists, and drug development professionals.
The core value of this compound lies in its mono-protected 1,3-diamine structure combined with a gem-dimethyl group. This specific arrangement provides a powerful tool for medicinal chemists to introduce conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates.
Key Applications in Medicinal Chemistry
This compound serves as a critical starting material in the synthesis of a diverse range of biologically active molecules, including but not limited to:
-
Enzyme Inhibitors: The diamine scaffold can be elaborated to target the active sites of various enzymes. For instance, it is a valuable building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and CXCR4 antagonists with potential applications in cancer and HIV therapy.
-
G-Protein Coupled Receptor (GPCR) Ligands: The conformational constraint imparted by the gem-dimethyl group is particularly advantageous in designing ligands with high affinity and selectivity for GPCRs, a major class of drug targets.
-
Molecular Scaffolds: The mono-Boc protection allows for sequential and controlled functionalization of the two amine groups, making it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.
The presence of the gem-dimethyl group, often referred to as the "Thorpe-Ingold effect" or "gem-dimethyl effect," can significantly influence the pharmacological properties of a molecule. This structural motif can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its target.[1][2][3] Furthermore, the gem-dimethyl substitution can shield adjacent chemical bonds from metabolic enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[1][2][4][5]
Experimental Protocols
Below are detailed protocols for the application of this compound in common synthetic transformations relevant to drug discovery.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes a standard procedure for coupling the free primary amine of this compound with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) or HATU (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
If using DIC (1.2 eq), add it to the mixture at 0 °C and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizing Synthetic and logical Pathways
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a typical synthetic workflow and the logical advantages of its structural features.
Quantitative Data Summary
While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following table summarizes the general improvements observed with the incorporation of gem-dimethyl groups in drug candidates, as reported in medicinal chemistry literature.
| Parameter | Observation with gem-dimethyl group | Rationale |
| Binding Affinity (Ki, IC50) | Often improved (lower values) | Conformational restriction reduces the entropic penalty of binding.[1][2] |
| Metabolic Stability (t1/2) | Generally increased | Steric hindrance at the site of metabolism slows down enzymatic degradation.[1][2][4][5] |
| Potency | Frequently enhanced | A more rigid conformation can lead to a better fit in the target's binding pocket.[1][2] |
Conclusion
This compound is a strategic building block in medicinal chemistry that offers a unique combination of a mono-protected diamine and a gem-dimethyl group. This structure provides medicinal chemists with a powerful tool to introduce favorable properties into drug candidates, including conformational rigidity, enhanced metabolic stability, and increased potency. The provided protocols and logical diagrams serve as a guide for researchers to effectively utilize this valuable compound in their drug discovery efforts.
Contact:
[Insert Contact Information for Technical Support or Sales]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: 1-N-Boc-3-methylbutane-1,3-diamine in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – In the intricate world of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, 1-N-Boc-3-methylbutane-1,3-diamine has emerged as a valuable building block, offering a unique combination of structural features that are amenable to the synthesis of diverse and biologically active compounds. This diamine scaffold, characterized by a chiral center and differential protection of its amino groups, provides a robust platform for creating libraries of molecules with potential applications in treating a range of diseases, from autoimmune disorders to cardiovascular conditions.
The strategic placement of a Boc (tert-butyloxycarbonyl) protecting group on one of the amine functionalities allows for selective chemical modifications, enabling researchers to systematically explore the structure-activity relationships (SAR) of their synthesized compounds. The inherent chirality of the 3-methyl group further introduces three-dimensional diversity, a critical factor for achieving specific and high-affinity interactions with biological targets.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their drug discovery programs.
Application in the Development of VAV1 Degraders
Recent advancements in the field of targeted protein degradation have highlighted the potential of small molecules to eliminate disease-causing proteins. A patent application has disclosed the use of 3-methylbutane-1,3-diamine (the deprotected form of the title compound) in the synthesis of novel degraders of the Proto-oncogene VAV1 protein.[1] VAV1 is a key signaling protein in immune cells, and its dysregulation is implicated in various inflammatory and autoimmune diseases.
The synthesized VAV1 degraders incorporating the 3-methylbutane-1,3-diamine moiety have shown promise in preclinical models of disease. For instance, in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of a selected VAV1 degrader at 10 mg/kg prevented the progression of the disease, an effect comparable to the potent corticosteroid dexamethasone.[1]
Quantitative Data: VAV1 Degrader Activity
| Compound Class | Scaffold Component | In Vivo Model | Dosage | Outcome | Reference |
| VAV1 Molecular Glue Degrader | 3-methylbutane-1,3-diamine | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 10 mg/kg, oral, once daily | Prevention of disease progression | [1] |
Application in Photopharmacology: A Photoswitchable Beta-Blocker
The field of photopharmacology seeks to develop light-controlled drugs to achieve high spatial and temporal therapeutic effects. The 3-methylbutane-1,3-diamine scaffold has been instrumental in the synthesis of photoazolol-1, a photoswitchable beta-blocker targeting the β2-adrenergic receptor (β2AR).[2][3] The β2AR is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular and respiratory functions.
Photoazolol-1 is a derivative of the well-known beta-blocker propranolol and incorporates an azobenzene moiety that can isomerize upon light stimulation. This photoisomerization leads to a change in the compound's shape and, consequently, its biological activity at the β2AR. The 3-methylbutane-1,3-diamine linker is a key component connecting the pharmacophore to the photoswitchable unit. Time-resolved crystallography studies have been employed to understand the conformational dynamics of the β2AR when bound to photoazolol-1.[2]
While specific quantitative data on the binding affinities of the different isomers of photoazolol-1 were not detailed in the provided search results, the study highlights the utility of the scaffold in creating sophisticated pharmacological tools.
General Synthetic Utility
The 1,3-diamine scaffold is a versatile building block in organic synthesis beyond the specific examples above. Its ability to act as a bidentate ligand makes it valuable in coordination chemistry. Furthermore, it serves as a precursor for various heterocyclic compounds, such as pyrimidine derivatives. For example, it has been used in the preparation of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine.[4] The Boc-protected form, this compound, allows for controlled, stepwise reactions to build complex molecular architectures.
Experimental Protocols
Protocol 1: Synthesis of a VAV1 Degrader Intermediate
This protocol describes a representative synthetic step for incorporating the 3-methylbutane-1,3-diamine scaffold into a VAV1 degrader, as adapted from the patent literature.[1]
Objective: To synthesize a key intermediate for a VAV1 degrader.
Materials:
-
Starting material (e.g., a suitable electrophile)
-
3-methylbutane-1,3-diamine
-
Solvent (e.g., Dimethyl sulfoxide-d6 for NMR analysis)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the starting electrophilic material in an appropriate solvent.
-
Add a solution of 3-methylbutane-1,3-diamine to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
-
Characterize the final product by 1H NMR and mass spectrometry.
Example 1H NMR Data for an Intermediate:
-
¹H NMR (400 MHz, DMSO-d₆) δ = 8.19 (d, J = 2.4 Hz, 1H), 7.63 - 7.50 (m, 2H), 7.26 (d, J = 9.2 Hz, 1H), 2.64 - 2.56 (m, 2H), 1.91 - 1.83 (m, 2H), 1.42 (s, 6H).[1]
Protocol 2: General Procedure for Amine Coupling to Synthesize a Photoswitchable Ligand Intermediate
This protocol outlines a general method for coupling 3-methylbutane-1,3-diamine to an activated carboxylic acid, a common step in the synthesis of molecules like photoazolol-1.[2][3]
Objective: To couple 3-methylbutane-1,3-diamine with an activated carboxylic acid.
Materials:
-
Activated carboxylic acid (e.g., an acid chloride or activated ester)
-
3-methylbutane-1,3-diamine
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous solution of Na₂CO₃
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the activated carboxylic acid in DCM and cool the mixture in an ice bath.
-
Add 3-methylbutane-1,3-diamine and TEA to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add a saturated aqueous solution of Na₂CO₃ and DCM to the reaction mixture and separate the layers.
-
Wash the organic layer twice with a saturated aqueous solution of Na₂CO₃.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Visualizations
Caption: General workflow for drug discovery using the this compound scaffold.
Caption: Proposed mechanism of action for VAV1 degraders utilizing the 3-methylbutane-1,3-diamine scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-N-Boc-3-methylbutane-1,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-N-Boc-3-methylbutane-1,3-diamine.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound, primarily related to achieving high selectivity for the mono-protected product over the di-protected and unreacted starting material. This guide provides solutions to common problems.
Problem 1: Low Yield of Mono-Boc-Protected Product and Significant Formation of Di-Boc-Protected Byproduct
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry: An excess of di-tert-butyl dicarbonate (Boc)₂O is being used. | Carefully control the stoichiometry. Use a molar ratio of (Boc)₂O to 3-methylbutane-1,3-diamine of less than or equal to 1:1. Often, using a slight excess of the diamine can favor mono-protection. Some protocols recommend using as little as 0.8 equivalents of (Boc)₂O. |
| Rapid Addition of (Boc)₂O: Adding the Boc anhydride too quickly can create localized areas of high concentration, leading to di-protection. | Add the (Boc)₂O solution dropwise to a solution of the diamine, preferably at a reduced temperature (e.g., 0 °C) to control the reaction rate. |
| High Reaction Temperature: Higher temperatures can increase the rate of the second protection step. | Maintain a low reaction temperature (0 °C to room temperature) during the addition of (Boc)₂O and for a period thereafter. Monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Solvent: The solvent may not be optimal for selectivity. | Methanol is often a good solvent choice as it can keep all reagents and products in solution. Apolar solvents like dichloromethane may also be used, but solvent choice can influence selectivity. |
Problem 2: Difficulty in Separating the Mono-Protected Product from the Starting Diamine and Di-Protected Byproduct
| Possible Cause | Suggested Solution |
| Similar Polarity of Products: The mono-protected product, di-protected byproduct, and starting diamine may have close Rf values on silica gel. | Utilize an acid-base extraction workup. The mono-protected product and unreacted diamine have a free basic amine and can be separated from the neutral di-protected product by extraction into an acidic aqueous solution. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the mono- and unprotected diamines. |
| Ineffective Chromatographic Separation: The chosen solvent system for column chromatography is not providing adequate separation. | Screen different solvent systems for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., ethyl acetate in hexanes, followed by a gradient with methanol in dichloromethane) may be necessary. |
Problem 3: Reaction is Sluggish or Does Not Go to Completion
| Possible Cause | Suggested Solution |
| Low Reactivity of the Amine: The primary amine may be sterically hindered or electronically deactivated. | Consider the use of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[1] However, be aware that DMAP can also increase the rate of di-protection, so careful monitoring is essential. |
| Poor Quality Reagents: The (Boc)₂O may have degraded, or the solvent may contain water. | Use fresh, high-quality (Boc)₂O and anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
The primary challenge is achieving selective mono-protection of the primary amine without significant formation of the di-protected byproduct or leaving a large amount of the starting diamine unreacted. This is because both amino groups are nucleophilic and can react with the Boc anhydride.
Q2: What are the key reaction parameters to control for optimal mono-protection?
The most critical parameters are:
-
Stoichiometry: The molar ratio of (Boc)₂O to the diamine is crucial. Using a slight excess of the diamine or less than one equivalent of (Boc)₂O is a common strategy.
-
Temperature: Lower temperatures (0 °C to room temperature) generally favor mono-protection by slowing down the reaction rate.
-
Rate of Addition: Slow, dropwise addition of the (Boc)₂O solution helps to maintain a low concentration of the protecting agent, reducing the likelihood of di-protection.
Q3: Can I use a method involving in-situ generation of HCl for this synthesis?
Yes, a common and effective method for mono-Boc protection of diamines involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups.[2][3] This can be achieved by adding a reagent like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) to an anhydrous methanol solution of the diamine before the addition of (Boc)₂O.[2] The protonated amine is much less nucleophilic, allowing the (Boc)₂O to react selectively with the free amine.
Q4: What is a typical workup procedure to isolate the this compound?
A typical workup involves an acid-base extraction. After the reaction is complete, the mixture is diluted with water and an organic solvent. The organic layer is washed with a dilute acid (e.g., 1M HCl) to extract the basic mono-protected product and unreacted diamine into the aqueous layer, leaving the neutral di-protected product in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to a pH >12 and extracted with an organic solvent (e.g., dichloromethane) to recover the mono-protected product and the unreacted diamine.[2] Further purification can be achieved by column chromatography.
Q5: Are there any specific safety precautions I should take?
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-methylbutane-1,3-diamine is a corrosive and flammable liquid. Handle with care and avoid inhalation.
-
When using reagents like Me₃SiCl or SOCl₂, be aware that they react with moisture to produce HCl gas, which is corrosive and toxic. These should be handled in a fume hood with appropriate precautions.
Experimental Protocols
Protocol 1: Mono-Boc Protection using Controlled Stoichiometry
This protocol focuses on controlling the molar ratio of the reactants to favor mono-protection.
-
Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.9 eq) in methanol.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Proceed with an acid-base extraction as described in the FAQs for purification.
Protocol 2: Mono-Boc Protection via In-Situ Mono-hydrochlorination
This protocol utilizes in-situ generation of HCl to selectively protect one amino group.[2]
-
Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring its progress.
-
Upon completion, dilute the reaction mixture with water and perform an acid-base extraction for purification.
Visualizations
References
Technical Support Center: Synthesis of 1-N-Boc-3-methylbutane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-N-Boc-3-methylbutane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the di-protected diamine, 1,3-di-N-Boc-3-methylbutane-1,3-diamine. This occurs when both the primary and secondary amino groups of the starting material react with the Boc-anhydride.[1]
Q2: How can I minimize the formation of the di-Boc side product?
A2: To minimize the formation of the di-Boc side product, you can employ several strategies:
-
Use of excess diamine: Employing a significant excess of 3-methylbutane-1,3-diamine compared to the Boc-anhydride increases the statistical probability of the electrophile reacting with an unprotected diamine molecule.[2]
-
Slow addition of Boc-anhydride: Adding the Boc-anhydride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help control the reaction and improve selectivity for the mono-protected product.[2]
-
In situ generation of the mono-hydrochloride salt: A highly effective method involves the monoprotonation of the more basic primary amine using one equivalent of an acid, such as HCl generated in situ from trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂).[3][4][5][6] This deactivates one amine group towards acylation.
Q3: What are other potential impurities I might encounter?
A3: Besides the di-Boc protected diamine, other possible impurities include:
-
Unreacted 3-methylbutane-1,3-diamine.
-
Unreacted di-tert-butyl dicarbonate (Boc-anhydride).
-
Byproducts from the decomposition of Boc-anhydride, such as tert-butanol and carbon dioxide.[7]
Q4: Is the Boc-protected amine stable to silica gel chromatography?
A4: Yes, N-Boc protected amines are generally stable to purification by silica gel chromatography.[2] This can be an effective method for separating the desired mono-Boc product from the di-Boc side product and other impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Incomplete reaction. - Formation of significant amounts of the di-Boc side product. - Loss of product during workup. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Implement strategies to minimize di-Boc formation (see FAQ 2). - Ensure proper pH adjustment during aqueous extraction to prevent the loss of the basic product into the aqueous layer. |
| Significant amount of di-Boc product observed | - Stoichiometry of reagents is not optimal. - Reaction temperature is too high. - Rate of addition of Boc-anhydride is too fast. | - Use a larger excess of the diamine. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Add the Boc-anhydride solution slowly over a prolonged period. |
| Difficulty in separating the mono- and di-Boc products | - Similar polarities of the two compounds. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting the remaining free amine of the mono-Boc product to a salt to alter its solubility and facilitate separation. |
| Presence of unreacted starting diamine | - Insufficient amount of Boc-anhydride used. - Reaction not run to completion. | - Use a slight excess of Boc-anhydride if selective mono-protection is not the primary concern, and purify the desired product. - Increase the reaction time and monitor for the disappearance of the starting material. |
Experimental Protocols
Selective Mono-Boc Protection of 3-methylbutane-1,3-diamine using an excess of the diamine:
-
Dissolve 3-methylbutane-1,3-diamine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc-anhydride, 1.0 equivalent) in the same solvent.
-
Add the Boc-anhydride solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup to remove the excess diamine. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography to separate the mono-Boc product from any di-Boc side product and other impurities.
Visualizations
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 1-N-Boc-3-methylbutane-1,3-diamine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 1-N-Boc-3-methylbutane-1,3-diamine, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with the di-Boc protected diamine. How can I remove this impurity?
A1: The most effective method is an acid-base extraction. The desired mono-Boc product has a free primary amine, which can be protonated and solubilized in an acidic aqueous phase. The di-Boc species, lacking a basic amine, will remain in the organic phase. Subsequent basification of the aqueous layer followed by extraction will recover your purified mono-Boc product.[1][2]
Q2: How can I remove unreacted 3-methylbutane-1,3-diamine from my product?
A2: Unreacted diamine can also be removed using acid-base extraction. During the acidic wash (pH ~3), both the desired mono-Boc product and the unreacted diamine will move to the aqueous layer. When you later basify the aqueous layer to pH >12 and extract with an organic solvent, you will recover the mono-Boc product. The highly polar diamine will have lower solubility in the organic solvent, but careful and thorough extraction is needed. Alternatively, flash column chromatography with a polar solvent system (e.g., with methanol or ammonia) can be effective.
Q3: My product is a persistent yellow oil, but I require a solid for my next step. What can I do?
A3: While this compound is often isolated as an oil, crystallization can sometimes be induced.[1] First, ensure the product is highly pure, as impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane or diethyl ether) and storing it at low temperatures (-20°C to 4°C). Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth. If that fails, introducing a seed crystal, if available, is the most reliable method.[3]
Q4: I'm losing my product during the acidic workup. What's happening?
A4: The Boc protecting group is known to be sensitive to strong acids.[1][4] Prolonged exposure to acidic aqueous media, especially at low pH, can cause unwanted cleavage of the Boc group, leading to yield loss.[1] It is critical to perform the acidic extraction step quickly and immediately proceed to the basification and re-extraction of the product.[1] Avoid using excessively strong acids or allowing the acidic mixture to stand for extended periods.
Q5: What are the best practices for storing the purified product?
A5: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5][6] It is also described as being air-sensitive.[6] Keeping the container tightly sealed in a dry, well-ventilated place is crucial to prevent degradation.[6]
Purification Protocols & Data
Method 1: Purification by Acid-Base Extraction
This is the most common and efficient method for removing di-protected and other neutral impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a mild acidic solution (e.g., 2M HCl) to achieve a pH of approximately 3.[1] Perform this step quickly to avoid Boc group cleavage.[1] Repeat the wash 2-3 times.
-
Separate Layers: Combine the acidic aqueous layers, which now contain the protonated mono-Boc diamine. The organic layer, containing the di-Boc species and other neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous phase in an ice bath and carefully adjust the pH to >12 by adding a base, such as 2M NaOH solution.[1][2]
-
Product Extraction: Extract the now basic aqueous phase multiple times (3-5x) with a fresh organic solvent (e.g., DCM).[1] Thorough extraction is necessary to recover all the product.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product, which is typically a yellow oil.[1]
Method 2: Purification by Flash Column Chromatography
This method is useful for removing impurities with different polarities.
Protocol:
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable non-polar solvent (e.g., hexanes).
-
Elution: Place the adsorbed sample at the top of the column and elute with a solvent gradient. A common starting point is a gradient of ethyl acetate in hexanes. To elute the highly polar product and separate it from less polar impurities, a more polar system, such as 5-10% methanol in dichloromethane, may be required.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Acid-Base Extraction | Flash Chromatography |
| Primary Use Case | Removal of di-Boc & neutral impurities | General purification, separation by polarity |
| Typical Yield | 65-95% (for various diamines)[7][8] | Dependent on crude purity |
| Acidic pH Target | ~3[1] | N/A |
| Basic pH Target | >12[1][2] | N/A |
| Suggested Solvents | Dichloromethane, Ethyl Acetate[1] | Hexanes/Ethyl Acetate, DCM/Methanol |
Visualizations
Experimental Workflow
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Steric Hindrance Effects of the gem-Dimethyl Group in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the steric hindrance effects of the gem-dimethyl group in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary steric hindrance effect of a gem-dimethyl group in a chemical reaction?
A1: The most significant and widely recognized steric effect of a gem-dimethyl group is the Thorpe-Ingold effect , also known as the gem-dimethyl effect or angle compression. This effect describes the acceleration of intramolecular cyclization reactions due to the presence of a gem-dimethyl group on the connecting chain. The bulky methyl groups compress the bond angle between the substituents, bringing the reactive ends of the molecule closer together and thus favoring ring closure.[1][2][3]
Q2: In which types of reactions is the Thorpe-Ingold effect most prominent?
A2: The Thorpe-Ingold effect is most prominent in intramolecular reactions that lead to the formation of small to medium-sized rings (3- to 7-membered rings).[2][4] Common examples include:
-
Lactonization: The formation of cyclic esters (lactones) from hydroxy acids.[1][3]
-
Epoxidation: The formation of epoxides from halohydrins.[2][4]
-
Ring-Closing Metathesis (RCM): The formation of cyclic olefins from acyclic dienes.[1][5]
-
Cyclization to form carbocycles and heterocycles. [6]
Q3: How does the gem-dimethyl group influence intermolecular reactions?
A3: In contrast to intramolecular reactions, the gem-dimethyl group generally causes steric hindrance in intermolecular reactions, slowing them down. The bulky methyl groups can block the approach of a reactant to the reactive center.[7][8] This effect can be exploited to control selectivity in certain reactions by disfavoring unwanted intermolecular side reactions.[8]
Q4: What is the role of the gem-dimethyl group in medicinal chemistry and drug development?
A4: The gem-dimethyl group is a common structural motif in many natural products and clinically useful drugs.[7][9][10] Medicinal chemists utilize this group to:
-
Increase potency and selectivity: By inducing a specific conformation that fits better into a biological target's binding site.[7][9][10]
-
Improve metabolic stability (DMPK profile): The steric bulk can shield susceptible parts of a molecule from metabolic enzymes.[7][9]
Q5: Are there any situations where the Thorpe-Ingold effect is not observed?
A5: Yes, there are instances where the expected acceleration from a gem-disubstituted group is not observed. For example, a study on ring-closing enyne metathesis found that while a gem-dimethyl group showed the expected Thorpe-Ingold effect, a gem-diphenyl group did not. This suggests that the nature of the substituents is also a critical factor.
Troubleshooting Guides
Issue 1: Low yield in an intramolecular cyclization reaction.
Possible Cause: The concentration of the reaction mixture is too high, favoring intermolecular side reactions (e.g., polymerization).
Troubleshooting Steps:
-
High Dilution: Run the reaction under high dilution conditions (e.g., <0.01 M). This minimizes the chances of molecules reacting with each other and favors the desired intramolecular pathway. For the formation of larger rings (9-11 members), concentrations below 10⁻⁶ M may be necessary.[11]
-
Slow Addition: If high dilution is not practical on a large scale, use a syringe pump to slowly add the substrate to the reaction mixture. This maintains a low instantaneous concentration of the starting material.
-
Check for the Thorpe-Ingold Effect: If your substrate lacks a gem-dialkyl group, consider synthesizing an analog that incorporates one at the appropriate position in the carbon chain to accelerate the desired cyclization.
Issue 2: Unexpected side products in a reaction involving a molecule with a gem-dimethyl group.
Possible Cause: The gem-dimethyl group is sterically hindering the desired reaction pathway, leading to alternative reactions.
Troubleshooting Steps:
-
Analyze the Side Products: Isolate and characterize the side products. This will provide insight into the competing reaction pathways.
-
Modify Reaction Conditions:
-
Temperature: Increasing the temperature might provide enough energy to overcome the steric barrier of the desired reaction. Conversely, lowering the temperature might favor a kinetically controlled product that is different from the thermodynamically favored one.
-
Catalyst/Reagent: A smaller, less sterically demanding catalyst or reagent might be able to access the hindered reactive site more easily.
-
-
Substrate Modification: If possible, consider redesigning the substrate to reduce the steric hindrance around the reaction center, for example, by increasing the distance between the gem-dimethyl group and the reactive site.
Issue 3: Difficulty in achieving a desired conformation in a molecule containing a gem-dimethyl group.
Possible Cause: The gem-dimethyl group is restricting the conformational flexibility of the molecule, but not necessarily into the desired bioactive conformation.
Troubleshooting Steps:
-
Conformational Analysis: Use computational modeling (e.g., molecular mechanics or DFT calculations) to predict the low-energy conformations of your molecule. This can help you understand if the desired conformation is energetically accessible.
-
NMR Spectroscopy: Use advanced NMR techniques, such as NOESY, to determine the solution-phase conformation of your molecule and compare it with the desired conformation.
-
Structural Modification: Introduce other functional groups or modify the carbon skeleton to create additional interactions (e.g., hydrogen bonds, hydrophobic interactions) that can help stabilize the desired conformation.
Quantitative Data on the Thorpe-Ingold Effect
The accelerating effect of the gem-dimethyl group on intramolecular cyclization reactions has been quantified in several studies. The following tables summarize some of these findings.
Table 1: Relative Rates of Epoxide Formation from Substituted o-Chloroethanols
| Substituent (R) | Relative Rate |
| H | 1 |
| -CH₃ | 21 |
| -C(CH₃)₂ | 252 |
Data sourced from studies on the cyclization of o-chloroethanol.[4][12]
Table 2: Relative Rates of Lactonization of 2-Hydroxybenzenepropionic Acids
| Number of Methyl Groups | Relative Rate of Lactonization |
| 0 | 1 |
| 1 | 2.3 |
| 2 (gem-dimethyl) | 19.3 |
Data illustrates the acceleration of lactone formation with increasing methyl substitution.[1]
Experimental Protocols
Protocol 1: Lactonization of a γ-Hydroxy Acid with a gem-Dimethyl Group
This protocol describes a general procedure for the intramolecular esterification (lactonization) of a γ-hydroxy acid to form a γ-lactone, where the reaction is accelerated by a gem-dimethyl group.
Materials:
-
γ-Hydroxy acid with a gem-dimethyl group at the β- or γ-position
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a bidentate quinoline-pyridone ligand)
-
Silver carbonate (Ag₂CO₃)
-
Dual base system (e.g., K₂HPO₄ and CsOAc)
-
Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol - HFIP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the γ-hydroxy acid (0.1 mmol), Pd(OAc)₂ (10 mol%), the ligand (12 mol%), Ag₂CO₃ (2.0 equiv.), K₂HPO₄ (0.35 equiv.), and CsOAc (0.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add HFIP (1.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 36 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-lactone.
This protocol is a generalized procedure based on palladium-catalyzed C-H lactonization reactions.[13]
Protocol 2: Ring-Closing Metathesis (RCM) of a Diene with a gem-Dimethyl Group
This protocol outlines a general procedure for an RCM reaction to form a cyclic olefin, where the Thorpe-Ingold effect from a gem-dimethyl group can enhance the reaction rate.
Materials:
-
Acyclic diene with a gem-dimethyl group on the carbon chain
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the acyclic diene in the anhydrous, degassed solvent in an oven-dried Schlenk flask under an inert atmosphere. The concentration should be kept low (e.g., 0.005 M) to favor the intramolecular reaction.
-
In a separate vessel, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Add the catalyst solution to the solution of the diene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is often driven by the evolution of ethylene gas.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclic olefin.
This is a general protocol for RCM reactions.[5][14][15]
Visualizations
Caption: Thorpe-Ingold effect: The gem-dimethyl group raises the ground state energy of the acyclic precursor and lowers the transition state energy for cyclization.
Caption: Experimental workflow for a Ring-Closing Metathesis (RCM) reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 6. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. comporgchem.com [comporgchem.com]
- 13. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hwpi.harvard.edu [hwpi.harvard.edu]
- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
stability of Boc protecting group in 1-N-Boc-3-methylbutane-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 1-N-Boc-3-methylbutane-1,3-diamine in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc protecting group on this compound?
The tert-butyloxycarbonyl (Boc) protecting group is a carbamate that is widely used to protect amines.[1] On this compound, the Boc group provides robust protection under many synthetic conditions. It is generally stable to basic and nucleophilic reagents.[2] However, it is readily cleaved under acidic conditions.[1] The stability of the Boc group is attributed to the steric hindrance of the tert-butyl group, which prevents nucleophilic attack at the carbonyl center.
Q2: Under what conditions is the Boc group on this compound labile?
The Boc group is primarily labile under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[3] The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1] The rate of cleavage is dependent on the acid concentration, with studies showing a second-order dependence on HCl concentration.[4]
Q3: Can the Boc group be removed under non-acidic conditions?
Yes, while less common, thermal deprotection is a viable method for removing the Boc group.[5] This is typically carried out at elevated temperatures, often in a high-boiling solvent or under continuous flow conditions.[5][6] The thermal lability of the Boc group can be influenced by the nature of the amine it is protecting. For instance, thermal deprotection of N-Boc aryl amines is generally more efficient than that of N-Boc alkyl amines.[6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis of the reaction mixture shows the presence of starting material (this compound) after the deprotection reaction.
Possible Causes & Solutions:
-
Insufficient Acid: The deprotection of the Boc group is acid-catalyzed. Ensure that a sufficient excess of acid is used. For sterically hindered amines, a higher concentration of acid may be required.[4]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating can sometimes accelerate the reaction, but care must be taken to avoid side reactions.
-
Solvent Choice: The choice of solvent can influence the rate of deprotection. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For HCl, dioxane or methanol are often used.[7]
Issue 2: Formation of Side Products
Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, other than the starting material and the desired product.
Possible Causes & Solutions:
-
Tert-butylation: The cleavage of the Boc group generates a tert-butyl cation, which is an electrophile.[8] This cation can alkylate nucleophilic functional groups on the substrate or in the reaction mixture. The free primary amine of the product, 3-methylbutane-1,3-diamine, could potentially be alkylated.
-
Solution: Add a scavenger, such as anisole, thioanisole, or triethylsilane, to the reaction mixture. These scavengers are more nucleophilic than the substrate and will trap the tert-butyl cation, preventing unwanted side reactions.[8]
-
-
Reaction with Solvent: If using a nucleophilic solvent, it may react with the tert-butyl cation. Consider using a non-nucleophilic solvent like DCM or toluene.
Issue 3: Difficulty in Product Isolation and Purification
Symptom: The desired 3-methylbutane-1,3-diamine is difficult to isolate from the reaction mixture, or the purification by column chromatography is challenging.
Possible Causes & Solutions:
-
Salt Formation: After acidic deprotection, the product will exist as an ammonium salt (e.g., hydrochloride or trifluoroacetate). These salts are often highly polar and may be difficult to extract into organic solvents.
-
Solution: After the reaction is complete, neutralize the excess acid with a base (e.g., NaHCO₃, Na₂CO₃, or a tertiary amine like triethylamine) to generate the free diamine. The free diamine is less polar and more readily extracted into organic solvents.
-
-
Co-elution on Silica Gel: Diamines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. This will help to improve the peak shape and separation. Alternatively, consider other purification techniques such as ion-exchange chromatography or distillation if the product is volatile.
-
Quantitative Data Summary
| Condition Category | Reagent/Condition | Relative Stability of Boc Group | Notes |
| Acidic | 20% TFA in DCM | Low | Rapid cleavage is expected at room temperature. |
| Acidic | 4M HCl in Dioxane | Low | Effective for complete deprotection. The resulting HCl salt may precipitate.[7] |
| Acidic | Acetic Acid | High | Generally not strong enough for efficient cleavage unless heated. |
| Basic | 1M NaOH (aq) | Very High | The Boc group is stable to basic hydrolysis.[9] |
| Basic | Triethylamine | Very High | Stable. Often used as a base in reactions with Boc-protected amines. |
| Nucleophilic | Hydrazine | Very High | Stable. |
| Reductive | H₂/Pd-C | Very High | Stable. Orthogonal to Cbz deprotection.[10] |
| Thermal | 150-250 °C | Moderate to Low | Deprotection can occur, with reactivity depending on the solvent and substrate structure.[5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound in dichloromethane (DCM) (approximately 0.1-0.5 M).
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer observed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.[7]
-
Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylbutane-1,3-diamine.
-
-
Purification: Purify the crude product by distillation or column chromatography on silica gel using an eluent containing a small percentage of triethylamine (e.g., 1-2%) to prevent peak tailing.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The hydrochloride salt of the product may precipitate out of solution. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free amine, the resulting salt is dissolved in water and basified, followed by extraction as described in Protocol 1.
-
-
Purification: Purify as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: A logical troubleshooting guide for common issues encountered during Boc deprotection.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Synthesis of 1-N-Boc-3-methylbutane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-N-Boc-3-methylbutane-1,3-diamine.
Troubleshooting Guide
Low yields in the synthesis of this compound often stem from challenges in achieving selective mono-protection of the diamine. The primary issue is the concurrent formation of the di-protected byproduct and the presence of unreacted starting material. This guide addresses common problems and offers systematic solutions.
Problem 1: Low Yield of Mono-Boc Product and Significant Di-Boc Formation
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of Boc-Anhydride: An excess of di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to a higher percentage of the di-protected product. | Carefully control the stoichiometry of Boc₂O. Start with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) relative to the diamine to favor mono-protection.[1] |
| Rapid Addition of Boc-Anhydride: Adding the protecting agent too quickly can create localized areas of high concentration, promoting di-protection. | Add the Boc₂O solution dropwise and slowly to the reaction mixture, ensuring good stirring to maintain homogeneity. |
| Sub-optimal Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. | Maintain a low reaction temperature, typically 0 °C to room temperature, to enhance the selectivity of the mono-protection reaction. |
Problem 2: Incomplete Reaction and Presence of Unreacted Diamine
| Potential Cause | Recommended Solution |
| Insufficient Boc-Anhydride: While avoiding excess is crucial, too little Boc₂O will result in a significant amount of unreacted starting material. | Optimize the equivalents of Boc₂O through small-scale trial reactions. A slight excess might be necessary depending on the specific conditions, followed by a robust purification strategy. |
| Poor Reagent Quality: Degradation of Boc₂O or the diamine can lead to incomplete conversion. | Ensure the purity and dryness of all reagents and solvents. Use freshly opened or properly stored Boc₂O. |
| Inefficient Mixing: Inadequate stirring can result in a heterogeneous reaction mixture and incomplete conversion. | Use a suitable stir bar and ensure vigorous stirring throughout the reaction. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Products and Byproducts: The mono-Boc, di-Boc, and unreacted diamine can have similar chromatographic behavior, making separation by column chromatography challenging. | Employ an acid-base extraction workup. The mono-Boc product and unreacted diamine can be separated from the neutral di-Boc product by extraction with an acidic solution. Subsequent basification of the aqueous layer and extraction will yield a mixture of the mono-Boc product and the starting diamine, which is often easier to separate.[2][3] |
| Acid-Catalyzed Deprotection during Workup: The Boc group is sensitive to strong acids.[4] | Use dilute or weak acids during the extraction process and avoid prolonged exposure to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the mono-Boc protection of diamines?
The most common issue is the lack of selectivity, leading to the formation of a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting diamine.[1] This is because the two amino groups in 3-methylbutane-1,3-diamine have similar reactivity towards Boc-anhydride.
Q2: How can I improve the selectivity for the mono-Boc product?
A highly effective strategy is the use of a mono-protonation agent. By adding one equivalent of an acid (e.g., HCl, TFA, or generating HCl in situ from trimethylchlorosilane), one of the amino groups is protonated and effectively "deactivated" as its hydrochloride salt.[2] This allows for the selective protection of the remaining free amino group.
Q3: Are there alternative methods to traditional batch synthesis that could improve my yield?
Yes, flow chemistry using microreactors offers precise control over reaction parameters such as temperature, pressure, and stoichiometry.[1] This can lead to significantly improved yields and selectivity for mono-Boc protection compared to conventional batch methods. A 45% yield for mono-Boc-protected piperazine has been achieved using this technique.[1]
Q4: What is the optimal solvent for this reaction?
Polar solvents like methanol are generally preferred as they can keep all reagents and products in solution.[1] Apolar solvents such as dichloromethane or toluene may cause precipitation of the diamine salt, potentially leading to blockages and incomplete reactions.[1]
Q5: Can I use a catalyst to improve the reaction?
The addition of a catalytic amount of iodine (e.g., 10 mol%) in conjunction with an acid like trifluoroacetic acid (TFA) has been shown to improve the yield of mono-Boc protection for some diamines.[2]
Experimental Protocols
Protocol 1: Mono-Protonation with in situ Generated HCl
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[5][6]
-
Dissolve 3-methylbutane-1,3-diamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add freshly distilled trimethylchlorosilane (Me₃SiCl) (1 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product further by column chromatography if necessary.
Yield Comparison for Mono-Boc Protection of Various Diamines
| Diamine | Method | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Me₃SiCl / Boc₂O | 66 | [5] |
| 1,2-Diaminopropane | Me₃SiCl / Boc₂O | Moderate | [5] |
| Ethylenediamine | HCl / Boc₂O | 87 | [2] |
| Piperazine | Flow Chemistry (0.8 eq. Boc₂O) | 45 | [1] |
| Bispidine | TFA / I₂ / Boc₂O | 55 | [2] |
| Various Acyclic Diamines | HCl / Boc₂O | 65-87 | [3] |
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting flowchart for addressing low yields in mono-Boc protection.
General Reaction Scheme for Selective Mono-Protection
Caption: The reaction pathway for selective mono-Boc protection using a mono-protonation strategy.
References
Technical Support Center: Monitoring 1-N-Boc-3-methylbutane-1,3-diamine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-N-Boc-3-methylbutane-1,3-diamine. It focuses on the common analytical methods used to monitor its synthesis (mono-Boc protection of 3-methylbutane-1,3-diamine) and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the formation of this compound?
A1: The most common in-process monitoring techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS) is typically used for confirmation of the final product's identity and purity.
Q2: How do I choose the best analytical method for my reaction?
A2: The choice depends on the information you need and the resources available.
-
TLC: Best for quick, qualitative checks of reaction completion and to identify the presence of starting material, product, and major byproducts. It is fast and inexpensive.
-
HPLC: Ideal for quantitative analysis, providing precise information on the conversion rate, product purity, and the relative amounts of byproducts like the di-Boc species.
-
NMR Spectroscopy: Provides detailed structural information and can be used for both qualitative and quantitative monitoring without sample workup, often directly from the reaction mixture.[1][2]
Q3: What are the main species I should be monitoring during the mono-Boc protection of 3-methylbutane-1,3-diamine?
A3: You should monitor the consumption of the starting material (3-methylbutane-1,3-diamine), the formation of the desired mono-Boc product (this compound), and the potential formation of the primary byproduct, the di-Boc protected diamine.
Analytical Workflow for Reaction Monitoring
The following diagram outlines a general workflow for analyzing a reaction sample.
References
Technical Support Center: Selective Deprotection of N-Boc Protected Amines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of N-Boc protected diamines, with a focus on substrates containing both primary and secondary protected amino groups, such as 1,3-di-N-Boc-3-methylbutane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for general (non-selective) N-Boc deprotection?
The tert-butyloxycarbonyl (Boc) group is most commonly removed under acidic conditions.[1] The most prevalent methods involve strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane, methanol, or ethyl acetate.[2][3] The reaction proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3]
Q2: How can I achieve selective deprotection of one N-Boc group in a diamine?
Selective deprotection relies on exploiting the different chemical environments of the two protected amino groups. Key factors include:
-
Steric Hindrance: The primary N-Boc group is generally less sterically hindered than a secondary N-Boc group, which can influence the rate of reaction.
-
Electronic Effects: The stability of the carbamate can be influenced by nearby functional groups. For instance, aryl N-Boc groups are often more labile than alkyl N-Boc groups under certain conditions.[4][5]
-
Reagent Choice: Specific reagents have been developed to target one type of N-Boc group over another. For example, certain Lewis acids show a preference for cleaving secondary N-Boc groups.[3]
Q3: Is it possible to selectively remove a secondary N-Boc group while leaving a primary N-Boc group intact?
Yes, this is a common objective in multi-step synthesis. The use of the Lewis acid Zinc Bromide (ZnBr₂) in a solvent like dichloromethane (CH₂Cl₂) has been reported to selectively cleave secondary N-Boc groups, leaving primary N-Boc groups untouched.[3] This selectivity is attributed to the specific coordination of the Lewis acid with the more electron-rich secondary carbamate.
Q4: What methods can be used for selective deprotection if my compound is sensitive to strong acids?
For acid-labile compounds, several milder or non-acidic methods can be employed:
-
Thermal Deprotection: Heating the N-Boc protected amine in a suitable solvent can effect deprotection, often without any acid catalyst.[4][5] Selectivity can sometimes be achieved by carefully controlling the temperature and reaction time.[5]
-
Water-Mediated Deprotection: Refluxing in water has been shown to deprotect various N-Boc amines with excellent yields, representing an environmentally friendly option.[6][7]
-
Catalytic Methods: Iodine has been used as a catalyst for N-Boc deprotection under solvent-free or solvent-based conditions.[7][8]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotecting a wide range of N-Boc protected amines at room temperature.[8][9]
Q5: What are the most common side reactions during N-Boc deprotection, and how can they be prevented?
The most significant side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during acidic cleavage.[1] Electron-rich aromatic rings, thiols, and even the product amine itself can be susceptible to this unwanted t-butylation.[1] To mitigate this, "scavengers" or "cation catchers" such as triethylsilane (TES), anisole, or water are often added to the reaction mixture to trap the tert-butyl cation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or No Deprotection | 1. Insufficient equivalents of acid/reagent.2. Reaction temperature is too low.3. Reagent has degraded (e.g., moisture in Lewis acids).4. Poor substrate solubility. | 1. Increase the concentration or equivalents of the deprotecting agent.2. Gradually increase the reaction temperature while monitoring by TLC or LC-MS.3. Use freshly opened or properly stored reagents.4. Screen different solvents to improve solubility. |
| Loss of Selectivity (Both Boc Groups Removed) | 1. Reaction conditions are too harsh (e.g., high acid concentration, high temperature).2. Reaction time is too long. | 1. Switch to a milder deprotection method (e.g., ZnBr₂ for secondary-selective, or controlled thermal deprotection).2. Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed.3. Reduce the concentration of the acidic reagent. |
| Formation of Unknown Byproducts | 1. t-Butylation of the substrate or product by the t-butyl cation.[1]2. Degradation of other sensitive functional groups in the molecule. | 1. Add a cation scavenger like triethylsilane, anisole, or a small amount of water to the reaction mixture.2. Choose a deprotection method orthogonal to the sensitive functional groups (e.g., use a non-acidic method if an acetal is present).[10] |
| Difficulty with Product Isolation | 1. Product amine salt is an oil or gum (common with TFA salts).[11]2. Product is highly soluble in the aqueous phase during workup. | 1. For TFA salts, co-evaporate with a non-polar solvent like toluene to remove residual TFA.2. Convert the TFA salt to an HCl salt, which is more likely to precipitate as a solid.[11]3. Perform a salt-free workup or use solid-phase extraction (SPE).4. Saturate the aqueous phase with NaCl before extraction. |
Visualized Workflows and Logic
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Diastereoselectivity in 1-N-Boc-3-methylbutane-1,3-diamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on controlling diastereoselectivity in reactions involving the chiral building block, 1-N-Boc-3-methylbutane-1,3-diamine. Due to the nascent stage of research focusing specifically on this substrate in diastereoselective transformations, this guide draws upon established principles in asymmetric synthesis and provides a framework for troubleshooting based on analogous chemical systems. As new data emerges, this resource will be updated with specific protocols and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling diastereoselectivity when using this compound?
A1: The primary challenge lies in the conformational flexibility of the acyclic backbone and the directing influence of the Boc-protecting group and the free amine. The stereochemical outcome of reactions at a prochiral center will be determined by the ability to effectively bias the approach of incoming reagents. This is typically achieved by converting the diamine into a chiral auxiliary or ligand that creates a sterically and electronically defined environment.
Q2: How can this compound be utilized to induce diastereoselectivity?
A2: This molecule can be employed in several ways:
-
As a chiral auxiliary: The diamine can be condensed with a ketone or aldehyde to form a chiral imine or enamine. Subsequent nucleophilic addition to the C=N or C=C bond will proceed with a facial bias dictated by the stereocenter of the diamine.
-
As a precursor to a chiral ligand: The free amine can be further functionalized to create bidentate or tridentate ligands for metal-catalyzed asymmetric reactions. The inherent chirality of the diamine backbone can translate to stereocontrol in the catalytic cycle.
-
As a chiral resolving agent: The primary amine can be used to form diastereomeric salts with racemic carboxylic acids, allowing for their separation.
Q3: What general factors influence diastereoselectivity in reactions with chiral diamine derivatives?
A3: Several factors are critical:
-
Temperature: Lower reaction temperatures generally enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-reagent complex and the transition state geometry.
-
Reagent Steric Bulk: The size of the nucleophile or electrophile can significantly impact the facial selectivity of the reaction.
-
Lewis Acids/Bases: Additives can coordinate to the substrate or reagent, altering their steric and electronic properties and thereby influencing the diastereomeric outcome.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | 1. High reaction temperature leading to competing transition states. 2. Insufficient steric or electronic differentiation between the two faces of the prochiral center. 3. Inappropriate solvent choice that does not favor a single transition state geometry. | 1. Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, 0 °C). 2. Modify the substrate by introducing a bulkier protecting group on the nitrogen or by using a bulkier reagent. 3. Screen a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane, diethyl ether). |
| Inconsistent Diastereoselectivity | 1. Presence of impurities in starting materials or reagents. 2. Variations in reaction setup and conditions (e.g., rate of addition, stirring speed). 3. Moisture sensitivity of reagents or intermediates. | 1. Purify all starting materials and reagents before use. 2. Standardize the experimental protocol, ensuring consistent addition rates and efficient mixing. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Poor Chemical Yield | 1. Steric hindrance preventing the reaction from proceeding efficiently. 2. Decomposition of starting materials, reagents, or products under the reaction conditions. 3. Incorrect stoichiometry of reagents. | 1. Consider using less sterically demanding reagents or modifying the substrate to reduce steric clash. 2. Analyze the reaction mixture at different time points to identify potential decomposition pathways and adjust conditions accordingly (e.g., temperature, reaction time). 3. Carefully verify the stoichiometry and consider a slight excess of one reagent if necessary. |
| Unexpected Diastereomer as the Major Product | 1. The prevailing stereochemical model for the reaction may not be applicable to this specific substrate. 2. A change in reaction mechanism due to a subtle change in conditions. | 1. Re-evaluate the predicted transition state geometry. Computational modeling may provide insights. 2. Thoroughly investigate the effect of each reaction parameter (temperature, solvent, additives) to understand their influence on the stereochemical outcome. |
Experimental Protocols (Hypothetical Examples)
The following are generalized protocols based on common diastereoselective reactions. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Diastereoselective Alkylation of an Imine Derived from this compound
-
Imine Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a prochiral aldehyde or ketone (1.0 eq) in anhydrous toluene.
-
Add a dehydrating agent (e.g., magnesium sulfate or molecular sieves).
-
Stir the mixture at room temperature for 12-24 hours until imine formation is complete (monitored by TLC or NMR).
-
Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude imine.
-
-
Alkylation:
-
Dissolve the crude imine in an anhydrous solvent (e.g., THF) and cool to -78 °C.
-
Slowly add a solution of the desired organometallic reagent (e.g., Grignard reagent, organolithium) (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for the optimized reaction time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
-
Data Presentation (Hypothetical Data)
The following table illustrates how quantitative data on the diastereoselective alkylation of an imine derived from this compound and isobutyraldehyde could be presented.
| Entry | Organometallic Reagent (R-M) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | MeLi | THF | -78 | 75:25 |
| 2 | MeLi | Toluene | -78 | 85:15 |
| 3 | MeMgBr | THF | -78 | 70:30 |
| 4 | MeMgBr | Toluene | -78 | 80:20 |
| 5 | EtLi | Toluene | -78 | 90:10 |
| 6 | EtLi | Toluene | -40 | 82:18 |
Visualizations
Caption: General workflow for the diastereoselective alkylation of an imine.
Technical Support Center: Synthesis of N-Boc-Protected gem-Diamines
Welcome to the technical support center for the synthesis of N-Boc-protected gem-diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing N-Boc-protected gem-diamines?
The primary challenges in the synthesis of N-Boc-protected gem-diamines revolve around the inherent instability of the gem-diamine core and controlling the degree of Boc protection. Key difficulties include:
-
Over-protection: When synthesizing mono-Boc-protected diamines, the formation of the di-Boc-protected product is a common side reaction.[1]
-
Incomplete reaction: Achieving full di-protection to synthesize N,N'-di-Boc-gem-diamines can be challenging, often resulting in mixtures of mono- and di-protected products.
-
Product instability: gem-Diamines, especially N,N'-di-Boc protected ones (aminals), can be sensitive to acidic conditions and may decompose upon purification or storage.[1][2]
-
Side reactions: Depending on the starting materials (aldehydes or ketones), side reactions such as self-condensation of the carbonyl compound or elimination reactions can occur.
Q2: Why is my yield of mono-Boc-protected diamine low, with significant amounts of di-protected byproduct?
This is a classic challenge of selectivity. The Boc-anhydride reagent often does not differentiate well between the two amino groups of a diamine, leading to a statistical mixture of unprotected, mono-protected, and di-protected products.[1] To favor mono-protection, several strategies can be employed:
-
Use of excess diamine: Employing a large excess of the diamine compared to the Boc-anhydride can statistically favor mono-protection. However, this is not ideal if the diamine is valuable.
-
Mono-protonation: A widely used method involves the addition of one equivalent of an acid (like HCl) to the diamine. This forms the mono-hydrochloride salt, effectively protecting one amine group and allowing the other to be selectively Boc-protected.[3]
-
Flow chemistry: Microreactor technology can offer precise control over stoichiometry and reaction time, leading to higher yields of the mono-protected product compared to batch reactions.[1]
Q3: My N,N'-di-Boc-gem-diamine product seems to be decomposing during workup or purification. What could be the cause?
N,N'-di-Boc-gem-diamines are a type of N,N-aminal, which can be sensitive to hydrolysis, especially under acidic conditions. The Boc groups themselves are acid-labile.[2] Decomposition can occur during:
-
Aqueous workup: Prolonged exposure to even mildly acidic water can lead to the breakdown of the gem-diamine structure.
-
Chromatography: Silica gel is slightly acidic and can cause decomposition on the column. It is advisable to use neutralized silica gel (by washing with a solution of triethylamine in the eluent) or to opt for other purification methods like recrystallization if possible.
-
Storage: Store the purified product under an inert atmosphere and at low temperatures to minimize degradation.
Q4: Are there any alternative reagents to di-tert-butyl dicarbonate ((Boc)₂O) for Boc protection?
While (Boc)₂O is the most common reagent, other options are available, though they may have their own set of challenges:
-
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON): Can be used for similar transformations but may require strict temperature and pH control.
-
tert-Butyl chloroformate: Generally gives statistical mixtures of products and is less commonly used for selective protection.
-
tert-Butyl phenyl carbonate: Has been used for the selective mono-protection of diamines.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of N,N'-di-Boc-gem-Diamine from an Aldehyde/Ketone
| Possible Cause | Suggested Solution |
| Steric hindrance | The aldehyde or ketone is too sterically hindered for the two Boc-protected amine nucleophiles to attack the same carbon. Consider using a less hindered substrate if possible. For ketones, this reaction is generally more challenging than for aldehydes. |
| Unreactive carbonyl group | The carbonyl group is not sufficiently electrophilic. An acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids) can be used to activate the carbonyl group. However, be cautious as this can also promote decomposition of the product. |
| Low reactivity of the amine source | If using a protected amine source like tert-butyl carbamate, the nucleophilicity might be too low. Consider alternative reaction conditions or catalysts to enhance reactivity. |
| Reaction equilibrium | The formation of the gem-diamine may be reversible and the equilibrium may not favor the product. Use of a dehydrating agent (e.g., molecular sieves, MgSO₄) can help to drive the reaction forward by removing water. |
Problem 2: Presence of Significant Impurities or Side Products
| Side Product Observed | Possible Cause & Suggested Solution |
| Mono-Boc-gem-diamine | Cause: Incomplete reaction. Solution: Increase the reaction time, temperature (with caution), or the equivalents of the Boc-protected amine source and (Boc)₂O. |
| Aldol condensation product | Cause: The aldehyde or ketone is undergoing self-condensation under the reaction conditions (especially if basic). Solution: Run the reaction at a lower temperature. If using a base, consider a non-nucleophilic, sterically hindered base. |
| Imine or enamine | Cause: Elimination of one of the Boc-amino groups from the gem-diamine product. This can be promoted by heat or acidic/basic conditions. Solution: Use milder reaction and workup conditions. Avoid excessive heating and prolonged exposure to acidic or basic media. |
| Unreacted starting materials | Cause: Insufficient activation of the carbonyl, low reactivity of the amine, or unfavorable equilibrium (see Problem 1). Solution: Re-evaluate the reaction conditions, consider the use of a catalyst or dehydrating agent. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis-Boc-protected gem-Diamine from an Aldehyde
This protocol is a general guideline based on the synthesis of related aminals. Optimization for specific substrates is recommended.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add tert-butyl carbamate (2.2 equiv).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%) or a Brønsted acid (e.g., p-TsOH, 10 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization. If product decomposition on silica is observed, use silica gel neutralized with triethylamine.
| Reactant | Equivalents | Purpose |
| Aldehyde | 1.0 | Starting material |
| tert-Butyl carbamate | 2.2 | Amine source |
| Lewis/Brønsted Acid | 0.05 - 0.1 | Catalyst |
| Anhydrous Solvent | - | Reaction medium |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields.
General Reaction Pathway for N,N'-di-Boc-gem-Diamine Synthesis
Caption: Synthesis of N,N'-di-Boc-gem-diamines.
References
Validation & Comparative
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Profiling 1-N-Boc-3-methylbutane-1,3-diamine
For researchers, scientists, and drug development professionals, the selection of a suitable chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative analysis of 1-N-Boc-3-methylbutane-1,3-diamine, a C₁-symmetric chiral diamine, against other classes of chiral diamines in the context of asymmetric catalysis. The performance of these ligands is evaluated based on reported experimental data in key carbon-carbon bond-forming reactions.
Chiral diamines are a cornerstone of asymmetric catalysis, serving as versatile ligands for a wide array of metal catalysts and as organocatalysts in their own right. Their ability to create a well-defined chiral environment around a reactive center enables the synthesis of enantiomerically enriched products, a crucial requirement in the pharmaceutical industry. Among the diverse structures of chiral diamines, 1,3-diamines have emerged as a significant class of ligands. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as seen in this compound, modulates the electronic and steric properties of the diamine, influencing its catalytic activity and selectivity.
Performance in Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a fundamental C-C bond-forming reaction and a common benchmark for evaluating the effectiveness of chiral catalysts. The performance of this compound can be contextualized by comparing it to other successful chiral diamine ligands in similar transformations.
While direct comparative studies are limited, the available data for analogous primary-tertiary diamines in the Michael addition of ketones to nitroolefins provide a valuable benchmark. For instance, simple primary-tertiary diamines derived from natural amino acids have demonstrated high yields and excellent enantioselectivities (up to 99% ee) in the Michael addition of ketones to isatylidenemalononitrile derivatives[1].
To provide a clear comparison, the following table summarizes the performance of various chiral diamines in asymmetric Michael addition reactions.
| Ligand/Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Primary-tertiary diamine 1a / D-CSA | Acetone + Isatylidenemalononitrile | 94 | 99 | - | [1] |
| (1R,2R)-Cyclohexane-1,2-diamine derivative / Thiourea | Acetylacetone + trans-β-nitrostyrene | up to 93 | up to 41 (S) | - | [2] |
| Camphor-derived C1-symmetric diamine | Nitroalkane + Enone | up to 96 | up to 98 | - | [3] |
| Biisoindoline derivative / Ni(II) | Malonate + Nitroalkene | Good to Excellent | Good to Excellent | - | [4][5] |
| Chiral diamine modified Ni/SiO2 | Dimethyl malonate + (E)-(2-nitrovinyl)benzene | - | 93 | - | [6] |
Table 1: Performance of Various Chiral Diamines in Asymmetric Michael Addition Reactions.
Performance in Asymmetric Henry (Nitroaldol) Reactions
The asymmetric Henry reaction is another vital tool for the stereoselective formation of C-C bonds, yielding valuable β-nitro alcohols. The performance of chiral diamines in this reaction provides another dimension for comparison. C1-symmetric chiral diamines, structurally similar to this compound, have been successfully employed in copper(II)-catalyzed Henry reactions, affording high yields and enantioselectivities.
| Ligand/Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| C1-symmetric diamine L1 / CuCl₂·2H₂O | Aldehyde + Nitroalkane | up to 98 | up to 99 | up to 90:10 | [7] |
| Dinuclear zinc-azePhenol catalyst / N-Boc imines | N-Boc imine + Nitroalkane | up to 97 | up to 99 | up to 14:1 | [4] |
| Amino acid-derived quaternary ammonium salt | Nitromethane + N-Boc trifluoromethyl ketimine | Good to Excellent | Moderate to Good | - | [5] |
Table 2: Performance of Chiral Diamines and Related Catalysts in Asymmetric Henry and aza-Henry Reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and application of these catalytic systems. Below are representative protocols for the asymmetric Michael and Henry reactions.
General Procedure for the Asymmetric Michael Addition of Ketones to Isatylidenemalononitrile Derivatives[1]
To a solution of isatylidenemalononitrile derivative (0.125 mmol) and the primary-tertiary diamine catalyst (10 mol %) in DCE (1.5 mL) was added the ketone (1.5 mmol) and D-CSA (10 mol %). The reaction mixture was stirred at 25 °C and monitored by TLC. Upon completion, the reaction mixture was purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Copper(II)-Catalyzed Henry Reaction[7]
To a mixture of the C1-symmetric chiral diamine ligand (0.0055 mmol) and CuCl₂·2H₂O (0.005 mmol) in ethanol (0.5 mL) was added the aldehyde (0.2 mmol) and the nitroalkane (0.4 mmol). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to give the corresponding β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.
Logical Workflow and Catalyst Design
The development of effective chiral diamine catalysts often follows a logical progression from readily available chiral starting materials to the final ligand. This process involves the strategic introduction of functional groups and steric bulk to create a well-defined chiral pocket.
Caption: Workflow for the synthesis and application of chiral diamine catalysts.
The design of C₁-symmetric diamines, such as this compound, often aims to combine a sterically demanding group with a less hindered reactive site to achieve high levels of stereocontrol. The Boc group serves to fine-tune the electronic properties and can play a role in establishing secondary interactions, such as hydrogen bonding, within the transition state.
Caption: Generalized catalytic cycle for an organocatalytic reaction.
References
- 1. Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Highly enantioselective aza-Henry reaction with isatin N-Boc ketimines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUA [rua.ua.es]
- 7. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Evaluating 1-N-Boc-3-methylbutane-1,3-diamine and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in the development of stereoselective synthetic routes. Chiral diamines have emerged as a versatile and powerful class of ligands and organocatalysts for a wide array of asymmetric transformations. This guide provides a comparative overview of 1-N-Boc-3-methylbutane-1,3-diamine in the context of other well-established chiral diamines, supported by experimental data from the literature.
While specific performance data for this compound in asymmetric catalysis is not extensively documented in publicly available literature, its structural features—a 1,3-diamine backbone, a single N-Boc protecting group, and a methyl substituent—provide a basis for predicting its potential utility and for comparison with other classes of diamines. This guide will delve into the performance of representative 1,2- and 1,3-diamines in key asymmetric reactions, offering a framework for the evaluation of new diamine ligands.
Structural Considerations: this compound
The structure of this compound suggests its potential as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms introduces steric bulk and modulates the electronic properties of the diamine. This mono-protection allows for the potential involvement of the unprotected primary amine's N-H bond in the catalytic cycle, which can be crucial for certain reaction mechanisms, such as transfer hydrogenation. The methyl group on the carbon adjacent to the tertiary amine introduces a chiral center, which is essential for inducing enantioselectivity.
The 1,3-disposition of the amino groups creates a six-membered chelate ring when coordinated to a metal, which can adopt a stable chair-like conformation. This conformation, along with the steric influence of the Boc and methyl groups, would play a key role in the stereochemical outcome of a catalyzed reaction.
Performance of Diamine Ligands in Asymmetric Synthesis: A Comparative Overview
To provide a practical comparison, this section details the performance of well-characterized chiral diamines in two key asymmetric reactions: transfer hydrogenation of ketones and the Michael addition.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols. Chiral diamine ligands, in combination with ruthenium or iridium catalysts, have proven to be highly effective for this transformation.
| Ligand/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine with [Cp*RhCl2]2 | Acetophenone | 1-Phenylethanol | >99 | 95 | [1] |
| (S,S)-Ts-DPEN with RuCl2(p-cymene)2 | Acetophenone | 1-Phenylethanol | 98 | 99 (R) | [2][3] |
| (R,R)-Ts-DPEN with RuCl2(p-cymene)2 | 2-Methyl-1-tetralone | (R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 95 | 98 | [2][3] |
| Polymeric Diamine-Iridium Complex | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 98 | [4][5] |
Note: Ts-DPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral diamines, often used as organocatalysts, can effectively control the stereochemical outcome. Proline-derived diamines are particularly successful in this context.
| Catalyst | Michael Donor | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline-derived tetraamine | Cyclohexanone | (E)-Chalcone | 2-((R)-3-Oxo-1,3-diphenylpropyl)cyclohexan-1-one | 95 | >99:1 | 93 | [6] |
| (S)-Proline-derived thiourea | Propanal | (E)-β-Nitrostyrene | (2R,3R)-2-Methyl-3-nitro-3-phenylpropanal | 99 | 92:8 (syn/anti) | 97 (syn) | [7] |
| Cinchona-derived primary amine | Acetone | (E)-β-Nitrostyrene | (R)-4-Nitro-4-phenylbutan-2-one | 96 | - | 98 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the reactions discussed.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones with a Ru(II)-Diamine Catalyst
Reaction Scheme:
A representative workflow for asymmetric transfer hydrogenation.
Procedure:
To a solution of the ketone (1.0 mmol) in a 5:2 formic acid/triethylamine azeotropic mixture (5 mL) is added the chiral Ru(II) catalyst ([RuCl(p-cymene)((S,S)-Ts-DPEN)], 0.005 mmol, 0.5 mol%). The reaction mixture is stirred at the specified temperature for the required time until completion (monitored by TLC or GC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[2][3]
General Procedure for Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Proline-Derived Diamine
Reaction Scheme:
A representative workflow for asymmetric Michael addition.
Procedure:
To a solution of the nitroalkene (0.5 mmol) and the chiral proline-derived diamine catalyst (0.05 mmol, 10 mol%) in the specified solvent (2 mL) is added the ketone (1.0 mmol). The reaction mixture is stirred at room temperature for the time indicated in the literature, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.[6][8]
Signaling Pathways and Reaction Mechanisms
Understanding the mechanism of catalysis is fundamental to ligand design and optimization. Below are simplified representations of the proposed catalytic cycles for the discussed reactions.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Simplified catalytic cycle for asymmetric transfer hydrogenation.
In this proposed mechanism for transfer hydrogenation, the ruthenium precatalyst is activated by a base and a hydrogen source (e.g., formic acid) to form a ruthenium hydride species. The ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state, which is influenced by the chiral diamine ligand. Subsequent protonolysis releases the chiral alcohol and regenerates the active catalyst.
Proposed Catalytic Cycle for Amine-Catalyzed Michael Addition
Simplified catalytic cycle for amine-catalyzed Michael addition.
For the organocatalytic Michael addition, the chiral primary amine of the diamine catalyst condenses with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst. Hydrolysis of the resulting iminium ion releases the Michael adduct and regenerates the amine catalyst.
Conclusion
The selection of a chiral diamine ligand is a multifaceted decision that depends on the specific reaction, substrate, and desired stereochemical outcome. While direct experimental data for this compound remains elusive in the current literature, its structural characteristics suggest it could be a promising candidate for asymmetric catalysis, particularly in reactions where a mono-protected 1,3-diamine scaffold is advantageous.
This guide has provided a comparative analysis of well-established chiral diamines in key asymmetric transformations, offering valuable data and protocols for researchers in the field. The provided information serves as a foundation for the rational selection of existing ligands and a starting point for the investigation of novel diamines like this compound. Further experimental investigation is warranted to fully elucidate the catalytic potential of this and other new chiral diamine ligands.
References
- 1. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C 2-symmetric proline-derived tetraamine as highly effective catalyst for direct asymmetric Michael addition of ketones to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of 1-N-Boc-3-methylbutane-1,3-diamine
In the landscape of pharmaceutical research and development, the purity of synthesized chiral building blocks is paramount to ensuring the safety, efficacy, and reproducibility of novel drug candidates. 1-N-Boc-3-methylbutane-1,3-diamine, a key chiral intermediate, is no exception. Its stereochemical integrity and the absence of process-related impurities directly impact the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Analytical Methods for Purity Assessment
The determination of purity for this compound involves the quantification of the main compound and the identification and quantification of potential impurities. These impurities can include enantiomers, diastereomers, residual solvents, and by-products from the synthesis. A multi-faceted analytical approach is often necessary for a complete purity profile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric excess (e.e.%), diastereomeric purity, and presence of non-chiral impurities.[1][2][3] | High resolution and sensitivity, well-established for chiral separations.[3] | Method development can be time-consuming, requires specialized chiral columns. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. Can be coupled with a chiral column. | Purity assessment, detection of residual solvents and volatile impurities. Enantiomeric excess with a chiral column.[2] | High efficiency for volatile compounds, can detect low levels of residual solvents. | Limited to thermally stable and volatile compounds, derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Structural elucidation, confirmation of the desired product, and quantification of impurities against a certified reference standard (qNMR).[4][5] | Provides detailed structural information, non-destructive, and can be quantitative. | Lower sensitivity compared to chromatographic methods for trace impurities, chiral resolving agents may be needed for enantiomeric purity.[4] |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by fragmentation patterns. Often coupled with LC or GC. | High sensitivity and specificity for identification. | Typically not quantitative on its own, may not distinguish between isomers without chromatographic separation. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Confirmation of stereochemistry, can be used for rapid determination of enantiomeric excess.[4] | Provides information about the absolute configuration, sensitive to changes in stereochemistry. | Not a separative technique, requires a chromophore near the chiral center, less accurate for low e.e. values. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
Objective: To determine the enantiomeric excess of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Prepare a sample solution of the synthesized product at the same concentration.
-
Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., 210 nm, as the Boc group has some UV absorbance).
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (e.e.%) using the peak areas of the two enantiomers: e.e.% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
¹H NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess the purity of this compound against a known reference standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons of the compound and the internal standard.
-
The purity can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.
-
Characteristic signals for this compound would include the singlet for the Boc group protons (around 1.4 ppm), and multiplets for the methylene and methine protons of the butane chain.
Visualizing the Workflow
A logical workflow for the comprehensive purity assessment of this compound is crucial for ensuring all aspects of purity are addressed.
Caption: Workflow for purity assessment.
Comparison with an Alternative Building Block
For certain applications in drug discovery, other diamine building blocks might be considered. A common alternative is 1-N-Boc-1,2-diaminopropane . The choice between these building blocks often depends on the desired stereochemistry, spacing between the amino groups, and the overall conformational constraints of the target molecule.
| Feature | This compound | 1-N-Boc-1,2-diaminopropane |
| Structure | Contains a gem-dimethyl group at the 3-position. | A simple propane backbone. |
| Chirality | Chiral center at the 3-position. | Chiral center at the 2-position. |
| Conformational Flexibility | The gem-dimethyl group restricts bond rotation, leading to a more rigid structure. | More conformationally flexible. |
| Purity Assessment | Requires careful assessment of enantiomeric purity. | Requires careful assessment of enantiomeric purity. |
| Synthetic Accessibility | Synthesis can be more complex due to the quaternary carbon. | Generally more straightforward to synthesize. |
The analytical methods described in this guide are broadly applicable to both compounds, with the main difference being the specific parameters for chromatographic separation and the characteristic signals in NMR spectra.
Signaling Pathway Diagram (Hypothetical)
While this compound is a building block and not a drug itself, it could be incorporated into a molecule designed to target a specific signaling pathway. For instance, a hypothetical inhibitor of a kinase pathway.
Caption: Hypothetical drug action.
By employing a rigorous and multi-faceted analytical strategy, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of this critical building block in the drug discovery and development pipeline.
References
A Researcher's Guide to the Potential Biological Activity of 1-N-Boc-3-methylbutane-1,3-diamine Derivatives: A Conceptual Framework
Introduction
For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. 1-N-Boc-3-methylbutane-1,3-diamine presents an intriguing starting point for the synthesis of new molecular entities. Its structure, featuring a protected primary amine and a free primary amine on a short, methylated carbon chain, offers versatile handles for chemical modification. However, a comprehensive review of the scientific literature reveals a notable gap in published experimental data specifically detailing the biological activities of derivatives synthesized directly from this molecule.
This guide, therefore, serves as a conceptual framework for researchers interested in exploring the potential of this compound derivatives. It provides an overview of the significance of the 1,3-diamine motif in medicinal chemistry, outlines a general workflow for the synthesis and biological evaluation of novel derivatives, and presents hypothetical data and signaling pathways to illustrate how such information would be structured and visualized. This document is intended to be a practical resource for stimulating new research directions in the absence of established literature.
The Significance of the 1,3-Diamine Scaffold in Medicinal Chemistry
The 1,3-diamine moiety is a prevalent structural feature in a wide array of biologically active compounds. Its ability to form multiple hydrogen bonds and act as a basic center allows for interactions with various biological targets, including enzymes, receptors, and nucleic acids. The presence of a methyl group, as in the case of this compound, can introduce conformational constraints and influence the lipophilicity of the final derivatives, potentially leading to improved target affinity and pharmacokinetic properties.
Synthetic and Screening Workflow
The journey from a starting material like this compound to a biologically characterized derivative involves a systematic process of synthesis, purification, and biological evaluation. The tert-butoxycarbonyl (Boc) protecting group on one of the amines allows for selective functionalization of the free amine. Following the creation of a library of derivatives, a tiered screening process is typically employed to identify compounds with desired biological activities.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below is a standard protocol for a preliminary in vitro cytotoxicity assay, a common first step in the biological evaluation of novel compounds.
MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Hypothetical Data Presentation
Clear and concise data presentation is essential for comparing the biological activity of different derivatives. The following table provides a hypothetical example of how cytotoxicity data for a series of derivatives could be summarized.
| Compound ID | R Group Modification | Cell Line | IC₅₀ (µM) |
| Parent | H | MCF-7 | > 100 |
| D-001 | Benzoyl | MCF-7 | 25.4 |
| D-002 | 4-Chlorobenzoyl | MCF-7 | 12.8 |
| D-003 | Phenylacetyl | MCF-7 | 45.1 |
| D-004 | Benzenesulfonyl | MCF-7 | 8.2 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.5 |
Potential Signaling Pathway
Should a derivative show promising activity, elucidating its mechanism of action is a critical next step. This often involves investigating its effect on specific cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a novel anticancer agent.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of an active derivative.
Conclusion
While there is a current lack of specific published data on the biological activities of this compound derivatives, the structural features of this starting material suggest significant potential for the development of novel bioactive compounds. The 1,3-diamine motif is a well-established pharmacophore, and the synthetic tractability of this molecule allows for the creation of diverse chemical libraries. By employing systematic workflows for synthesis and screening, as outlined in this conceptual guide, researchers can effectively explore the therapeutic potential of this promising class of compounds. The provided templates for experimental protocols, data presentation, and pathway visualization are intended to serve as a practical resource for initiating and structuring such research endeavors.
A Comparative Guide to Protecting Groups for 3-Methylbutane-1,3-diamine: Boc vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective protection of one amino group in a diamine is a critical step in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. 3-Methylbutane-1,3-diamine, with its distinct primary and tertiary amine functionalities, presents a unique challenge and opportunity for regioselective modification. This guide provides a comparative study of the tert-butyloxycarbonyl (Boc) protecting group against other common amine protecting groups—specifically the carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups—for the mono-protection of 3-methylbutane-1,3-diamine. The information herein is supported by experimental data from the literature on various aliphatic diamines, providing a strong predictive framework for the target molecule.
Data Presentation: A Comparative Analysis
The following table summarizes key quantitative data for the mono-protection of aliphatic diamines with Boc, Fmoc, and Cbz protecting groups. While specific data for 3-methylbutane-1,3-diamine is limited in publicly available literature, the data for structurally similar diamines provides a valuable benchmark for expected performance.
| Protecting Group | Reagent | Diamine | Solvent | Reaction Time | Yield (%) | Reference |
| Boc | Boc₂O | 1,2-Diaminopropane | Methanol | 1 h | 55 | [1][2] |
| Boc | Boc₂O | 1,3-Diaminopropane | Methanol | 1 h | 62 | [1][2] |
| Boc | Boc₂O | 1,4-Diaminobutane | Methanol | 1 h | 68 | [1][2] |
| Boc | Boc₂O | 1,6-Diaminohexane | THF | < 1 min (flow) | 64 | [3][4][5] |
| Fmoc | Fmoc-OSu | 1,2-Diaminoethane | THF | < 1 min (flow) | 51 | [3][4][5] |
| Fmoc | Fmoc-OSu | 1,4-Diaminobutane | THF | < 1 min (flow) | 65 | [3][4][5] |
| Fmoc | Fmoc-OSu | 1,6-Diaminohexane | THF | < 1 min (flow) | 77 | [3][4][5] |
| Cbz | Benzyl Phenyl Carbonate | 1,2-Ethanediamine | Ethanol | 18 h | 51 | [6] |
| Cbz | Benzyl Phenyl Carbonate | 1,2-Propanediamine | Ethanol | 18 h | 85 | [6] |
Note: The yields reported are for the isolated mono-protected product. The selectivity of mono-protection versus di-protection is a critical factor and is influenced by the reaction conditions, stoichiometry, and the nature of the diamine.
Experimental Protocols
Detailed methodologies for the selective mono-protection and subsequent deprotection are crucial for reproducibility. Below are representative protocols for each protecting group, based on established literature procedures for aliphatic diamines.
tert-Butyloxycarbonyl (Boc) Protection and Deprotection
Protection Protocol (In-situ Hydrochloride Salt Formation): [1][2][7]
-
Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH).
-
Extract the mono-Boc-protected diamine with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the product.
Deprotection Protocol (Acidic Cleavage):
-
Dissolve the Boc-protected diamine in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the diamine salt.
Carboxybenzyl (Cbz) Protection and Deprotection
Protection Protocol (Using Benzyl Phenyl Carbonate): [6]
-
Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in absolute ethanol.
-
Add benzyl phenyl carbonate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water and adjust the pH to ~3 with aqueous HCl.
-
Extract with dichloromethane to remove unreacted starting materials and di-Cbz byproduct.
-
Adjust the aqueous phase to pH 12 with aqueous NaOH and extract the mono-Cbz-protected diamine with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Deprotection Protocol (Hydrogenolysis): [8]
-
Dissolve the Cbz-protected diamine in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diamine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
Protection Protocol (Flow Chemistry): [3][4][5]
-
Prepare two stock solutions:
-
Solution A: 3-methylbutane-1,3-diamine (2.0 eq) in THF.
-
Solution B: 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.0 eq) in THF.
-
-
Using a flow chemistry system, pump both solutions at equal flow rates through a T-mixer into a reaction coil at 0 °C with a residence time of approximately 1 minute.
-
The output from the reactor is collected in a quenching solution (e.g., a scavenger resin or a suitable quenching agent).
-
The product is then purified from the reaction mixture, typically by chromatography.
Deprotection Protocol (Base-mediated Cleavage): [1][9]
-
Dissolve the Fmoc-protected diamine in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the protection and deprotection of an amine with Boc, Cbz, and Fmoc groups.
Caption: Boc protection and deprotection workflow.
Caption: Cbz protection and deprotection workflow.
Caption: Fmoc protection and deprotection workflow.
Conclusion and Recommendations
The choice of a protecting group for 3-methylbutane-1,3-diamine depends on the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.
-
Boc is a robust and widely used protecting group for amines. Its protection is generally high-yielding, and its removal under acidic conditions is straightforward. For 3-methylbutane-1,3-diamine, selective mono-protection can be effectively achieved by controlling the stoichiometry, often through the in-situ formation of the mono-hydrochloride salt.[1][2][7]
-
Cbz offers an alternative that is stable to acidic and basic conditions, making it orthogonal to many other protecting groups. Its removal by catalytic hydrogenolysis is clean and efficient, provided the substrate is compatible with the reaction conditions (i.e., no other reducible functional groups are present).[8]
-
Fmoc is particularly valuable in strategies where acid-labile groups are present elsewhere in the molecule, as it is cleaved under basic conditions. The use of flow chemistry has demonstrated high yields and selectivity for the mono-Fmoc protection of aliphatic diamines, suggesting it would be a highly effective method for 3-methylbutane-1,3-diamine.[3][4][5]
For the selective mono-protection of 3-methylbutane-1,3-diamine, the Boc group represents a well-documented and reliable choice. However, for syntheses requiring orthogonal protection schemes, both Cbz and Fmoc are excellent alternatives, with the choice depending on the specific reaction conditions to be employed in subsequent steps. The use of modern techniques such as flow chemistry can significantly improve the selectivity and yield of mono-protection, particularly for the Fmoc group. Researchers should consider the stability of their target molecule and the reaction conditions of their synthetic route when selecting the most appropriate protecting group.
References
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. Buy (9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate [smolecule.com]
- 3. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines - Organic Letters - Figshare [acs.figshare.com]
- 5. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. 1355083-45-2|tert-Butyl (4-amino-2-methyl-4-oxobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
A Comparative Guide to the Cost-Effectiveness of Synthesis Routes for 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 1-N-Boc-3-methylbutane-1,3-diamine, a valuable building block in pharmaceutical and organic synthesis. The comparison focuses on the cost-effectiveness of each route, supported by experimental data from analogous reactions found in the literature. Detailed experimental protocols are provided to allow for replication and adaptation.
Executive Summary
Two plausible synthetic routes for this compound are evaluated:
-
Route 1: Selective Boc Protection of 3-methylbutane-1,3-diamine. This approach involves the direct and selective protection of the less sterically hindered primary amine of the commercially available diamine.
-
Route 2: Synthesis from 3-amino-3-methyl-1-butanol. This route begins with a readily available amino alcohol, converting the hydroxyl group into a primary amine, followed by Boc protection.
The analysis indicates that Route 1 is likely the more cost-effective and straightforward approach due to a shorter synthetic sequence and higher overall yield, assuming the starting diamine is readily available. However, the cost-effectiveness of Route 2 is highly dependent on the efficiency of the Mitsunobu reaction and the relative cost of the starting amino alcohol.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthetic route, including estimated yields, reaction times, and approximate costs of starting materials.
| Parameter | Route 1: Selective Boc Protection | Route 2: Synthesis from Amino Alcohol |
| Starting Material | 3-methylbutane-1,3-diamine | 3-amino-3-methyl-1-butanol |
| Key Intermediates | None (One-pot) | 1-azido-3-methyl-3-aminobutane |
| Overall Yield (estimated) | 60-80% | 45-65% |
| Number of Synthetic Steps | 1 | 3 |
| Estimated Reaction Time | 2-3 hours | 24-48 hours |
| Key Reagents | Di-tert-butyl dicarbonate, Me3SiCl | Di-tert-butyl dicarbonate, DPPA, DIAD, PPh3 |
| Purification Methods | Acid-base extraction, chromatography | Chromatography |
| Estimated Cost of Starting Material (per mole of product) | ~$50-100 | ~$30-60 |
| Estimated Cost of Reagents (per mole of product) | ~$80-120 | ~$150-250 |
| Estimated Total Cost (per mole of product) | ~$130-220 | ~$180-310 |
Note: Cost estimations are based on readily available catalog prices for research quantities and may vary significantly with scale and supplier.
Experimental Protocols
Route 1: Selective Mono-Boc Protection of 3-methylbutane-1,3-diamine
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1][2]
Procedure:
-
To a solution of 3-methylbutane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C, slowly add trimethylchlorosilane (Me3SiCl, 1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound.
Route 2: Synthesis from 3-amino-3-methyl-1-butanol via Mitsunobu Reaction
This route involves three main steps: Boc protection of the amino group, conversion of the hydroxyl to an azide via the Mitsunobu reaction, and subsequent reduction of the azide to the primary amine.
Step 2a: Boc Protection of 3-amino-3-methyl-1-butanol
-
Dissolve 3-amino-3-methyl-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base such as triethylamine or sodium bicarbonate (if necessary).
-
Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate.
Step 2b: Mitsunobu Reaction to form the Azide
-
Dissolve the Boc-protected amino alcohol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate tert-butyl (4-azido-2-methylbutan-2-yl)carbamate.
Step 2c: Reduction of the Azide
-
Dissolve the azide from the previous step in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Signaling Pathways and Experimental Workflows
The logical workflows for the two synthetic routes are depicted below using Graphviz.
Caption: Workflow for Route 1: Selective Boc Protection.
Caption: Workflow for Route 2: Synthesis from an Amino Alcohol.
References
A Comparative Guide to the Application of 1-N-Boc-3-methylbutane-1,3-diamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-N-Boc-3-methylbutane-1,3-diamine, a valuable building block in medicinal chemistry and organic synthesis. We offer a comparative analysis of its synthesis with other mono-protected diamines, supported by experimental data from the literature. This document also details a plausible experimental protocol for its preparation and illustrates its potential applications through workflow diagrams.
Introduction to Mono-Boc-Protected Diamines
Mono-protected diamines, such as this compound, are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective functionalization of one amino group while the other remains available for subsequent reactions. This differential reactivity is essential for the construction of unsymmetrical molecules, including peptide mimetics, heterocyclic scaffolds, and linkers for solid-phase synthesis. This compound, with its sterically hindered tertiary carbon adjacent to one of the amino groups, presents unique synthetic utility and challenges.
Synthesis of this compound: A Comparative Perspective
The selective mono-protection of symmetrical diamines can be challenging due to the formation of di-protected byproducts. Several methods have been developed to optimize the yield of the desired mono-protected product. Below, we present a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar diamines.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methylbutane-1,3-diamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutane-1,3-diamine (1.0 eq) dissolved in anhydrous methanol at 0 °C.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. The formation of a white precipitate (the mono-hydrochloride salt of the diamine) may be observed.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any unreacted (Boc)₂O and di-Boc-protected diamine.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Comparative Data for Mono-Boc Protection of Various Diamines
The following table summarizes the reported yields for the mono-Boc protection of different diamines using methods comparable to the one described above. This data allows for an objective comparison of the efficiency of mono-protection across a range of diamine structures.
| Diamine | Method | Yield (%) | Reference |
| 1,2-Diaminoethane | (Boc)₂O, Dioxane/H₂O | 75 | [1] |
| 1,3-Diaminopropane | (Boc)₂O, Dioxane/H₂O | 81 | [1] |
| 1,4-Diaminobutane | (Boc)₂O, Dioxane/H₂O | 87 | [1] |
| 1,5-Diaminopentane | (Boc)₂O, Dioxane/H₂O | 85 | [1] |
| 1,6-Diaminohexane | (Boc)₂O, Dioxane/H₂O | 87 | [1] |
| (1R,2R)-Cyclohexane-1,2-diamine | (Boc)₂O, in situ HCl from TMSCl | 66 | [2] |
| 1,2-Diphenylethyl-1,2-diamine | (Boc)₂O, in situ HCl from TMSCl | 55 | [2] |
| Piperazine | (Boc)₂O, Flow Chemistry | 45 | [3] |
Note: The yield for this compound is not explicitly reported in the reviewed literature, but based on its sterically hindered nature, a moderate to good yield would be expected with the in situ HCl generation method, which is effective for differentiating between the two amino groups.
Applications in Drug Discovery and Development
Mono-Boc-protected diamines are versatile building blocks. The free amino group can be functionalized in various ways, such as through acylation, alkylation, or sulfonylation, to introduce desired pharmacophores. The Boc-protected amine can then be deprotected under acidic conditions to allow for further modification at that position. This orthogonal protection strategy is fundamental in the construction of complex molecules.
While specific examples of the use of this compound in the synthesis of named drugs were not found in the immediate literature, its structural motif is relevant to the development of:
-
Kinase Inhibitors: The diamine scaffold can serve as a core structure for linking different recognition elements that bind to the hinge region and other pockets of protein kinases.
-
Peptide Mimetics: The diamine can be incorporated into peptide chains to introduce conformational constraints or to replace a scissile amide bond, thereby improving metabolic stability.
-
Linkers in PROTACs and ADCs: The diamine can function as a flexible or rigid linker to connect a targeting moiety to a payload, such as a cytotoxic drug or a ubiquitin ligase binder.
Visualizing Synthetic Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis of mono-Boc-protected diamines and a hypothetical signaling pathway where a drug synthesized using such a building block might act.
References
Safety Operating Guide
Proper Disposal of 1-N-Boc-3-methylbutane-1,3-diamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-N-Boc-3-methylbutane-1,3-diamine (CAS No. 880100-30-1), a chemical intermediate utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data sheets of structurally similar compounds, providing the most reliable disposal framework in the absence of a specific safety data sheet for this compound.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Spill Management and Cleanup Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent environmental release.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Absorption: Carefully absorb the spilled material with the absorbent.
-
Collection: Sweep up the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[1][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the container with the absorbed material as hazardous waste.
Disposal Procedures
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[2][3] Under no circumstances should this chemical be released into the environment or disposed of down the drain. [1][2]
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-N-Boc-3-methylbutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-N-Boc-3-methylbutane-1,3-diamine (CAS 880100-30-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar N-Boc protected diamines are classified as hazardous substances that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] A face shield is crucial when there is a potential for splashing.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) and a lab coat | Choose gloves that resist permeation by diamine compounds.[4][5] Always inspect gloves for integrity before use and change them immediately upon contamination. A lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in a well-ventilated area, preferably under a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a respirator is necessary.[1][3] |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills. |
Operational and Disposal Plans
Proper handling and disposal protocols are critical to minimize risks and environmental impact.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Conduct all operations, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of vapors.[1][2]
-
Avoid direct contact with skin and eyes.[2][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Storage:
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of chemical waste through an approved waste disposal plant.[1][6] Do not dispose of it down the drain or with regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
